2,6-Di-O-palmitoyl-L-ascorbic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C38H68O8 |
|---|---|
Peso molecular |
652.9 g/mol |
Nombre IUPAC |
[(2R)-2-[(2S)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate |
InChI |
InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(40)44-31-32(39)36-35(42)37(38(43)46-36)45-34(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36,39,42H,3-31H2,1-2H3/t32-,36+/m1/s1 |
Clave InChI |
TUYRNAGGIJZRNM-KUFVUHJUSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Di-O-palmitoyl-L-ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C). This modification, involving the esterification of the hydroxyl groups at the 2 and 6 positions with palmitic acid, significantly enhances its solubility in fats and oils and improves its stability compared to the hydrophilic L-ascorbic acid.[1][2] These characteristics make it a compound of significant interest in pharmaceuticals, cosmetics, and food preservation.[1][2] Its increased lipophilicity facilitates penetration through the skin barrier, making it a valuable ingredient for topical formulations aimed at antioxidant delivery and promoting collagen synthesis.[2] This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its potential applications.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₈H₆₈O₈ | [3] |
| Molecular Weight | 652.94 g/mol | [3] |
| CAS Number | 4218-81-9 | [3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 112-116 °C | [2] |
| Optical Rotation | [α]20/D = +19° to +24° (c=0.8 in EtOH) | [2] |
| LogP (calculated) | 10.09 - 14.1 | [4] |
Synthesis
The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its regioselectivity and milder reaction conditions, which prevent the degradation of the sensitive ascorbic acid moiety.
Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis of this compound.
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from methods described for the synthesis of ascorbyl esters.[5][6][7]
-
Materials: L-ascorbic acid, palmitic acid, immobilized lipase (e.g., Novozym 435), organic solvent (e.g., tert-butanol or acetone), and molecular sieves (4 Å).
-
Procedure:
-
Dissolve L-ascorbic acid and a molar excess of palmitic acid in the chosen organic solvent in a reaction vessel.
-
Add the immobilized lipase to the mixture.
-
Add molecular sieves to the reaction mixture to remove water produced during the esterification, which drives the reaction towards the product.[5]
-
Incubate the reaction mixture at a controlled temperature (e.g., 60-75 °C) with constant stirring for a specified period (e.g., 24-48 hours).[5][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter to remove the immobilized lipase and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Analytical and Spectroscopic Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and quantification of this compound.
This protocol is based on established methods for ascorbyl esters.[8][9]
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10, v/v) is a common mobile phase.[9] The mobile phase should be filtered and degassed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength of approximately 243-250 nm.[8][9]
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., the mobile phase or methanol) and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention time and peak area are used for qualitative and quantitative analysis, respectively, by comparison with a standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the esterification of ascorbic acid.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3500-3300 | O-H stretching (hydroxyl groups) | [10][11] |
| ~2920 & ~2850 | C-H stretching (aliphatic chains of palmitate) | [10][11] |
| ~1740-1730 | C=O stretching (ester carbonyl) | [10][11] |
| ~1670 | C=C stretching (lactone ring of ascorbic acid) | [10][11] |
| ~1160 | C-O stretching (ester linkage) | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
~0.88 ppm (t): Terminal methyl protons (-CH₃) of the palmitate chains.
-
~1.25 ppm (m): Methylene protons (-(CH₂)₁₂-) of the palmitate chains.
-
~1.60 ppm (m): Methylene protons beta to the carbonyl group (-CH₂-CH₂-COO-).
-
~2.30 ppm (t): Methylene protons alpha to the carbonyl group (-CH₂-COO-).
-
~4.0-5.0 ppm (m): Protons of the ascorbic acid moiety.
-
~14 ppm: Terminal methyl carbon of the palmitate chains.
-
~22-34 ppm: Methylene carbons of the palmitate chains.
-
~60-80 ppm: Carbons of the ascorbic acid backbone.
-
~110-175 ppm: Carbons of the lactone ring and ester carbonyls.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Molecular Ion Peak: [M+H]⁺ at m/z 653.9 or [M+Na]⁺ at m/z 675.9 in positive ion mode.[4]
-
Fragmentation: Expect to see fragments corresponding to the loss of one or both palmitoyl chains.
Stability
The stability of this compound is a critical parameter for its application in various formulations. As a lipophilic derivative, it is more stable than L-ascorbic acid, particularly against oxidation.[12]
Experimental Protocol: Stability Testing
This protocol is a general guideline for assessing the stability of ascorbyl esters.[12][13]
-
Sample Preparation: Prepare solutions of this compound in relevant solvents or incorporate it into a target formulation (e.g., cream, emulsion).
-
Storage Conditions: Store the samples under various conditions, including different temperatures (e.g., 4 °C, 25 °C, 40 °C), humidity levels, and light exposures (e.g., UV light, darkness).
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: Use a validated HPLC method to quantify the remaining amount of this compound at each time point.
-
Data Evaluation: Plot the concentration of the compound as a function of time for each storage condition to determine its degradation kinetics and shelf-life.
Functional Properties and Applications
The primary functional property of this compound is its antioxidant activity, which is crucial for its applications in drug development and cosmetics.
Antioxidant Activity
The antioxidant capacity can be evaluated using various in vitro assays.
Caption: Workflow for the DPPH antioxidant activity assay.
This protocol is based on standard methods for assessing antioxidant activity.[14][15][16]
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, this compound, and a positive control (e.g., L-ascorbic acid or Trolox).
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a microplate or cuvette, add a specific volume of the DPPH solution to each dilution of the test compound and the control.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Skin Penetration
The lipophilic nature of this compound suggests enhanced skin penetration compared to L-ascorbic acid. This can be investigated using in vitro permeation studies.
Caption: Factors influencing the skin penetration of the compound.
Conclusion
This compound is a promising lipophilic antioxidant with enhanced stability and skin permeability compared to its parent compound, L-ascorbic acid. Its chemical properties make it a strong candidate for use in advanced drug delivery systems and high-performance cosmetic formulations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and utilize the potential of this molecule. Further research into its specific interactions with cellular signaling pathways will be invaluable in fully elucidating its mechanisms of action and expanding its therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C38H68O8 | CID 54686917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Biological synthesis of L-ascorbyl palmitate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. skiningredients.com [skiningredients.com]
- 14. iomcworld.com [iomcworld.com]
- 15. mdpi.com [mdpi.com]
- 16. e3s-conferences.org [e3s-conferences.org]
Navigating the Solubility Landscape of 2,6-Di-O-palmitoyl-L-ascorbic Acid: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2,6-Di-O-palmitoyl-L-ascorbic acid (also known as L-Ascorbyl 2,6-Dipalmitate), a lipophilic derivative of Vitamin C. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and provides detailed experimental protocols for determining solubility, addressing a notable gap in current literature.
Introduction
This compound is a stable, fat-soluble ester of ascorbic acid, which exhibits enhanced lipophilicity compared to its parent molecule and the more common mono-ester, ascorbyl 6-palmitate. This increased affinity for non-polar environments makes it a compound of interest for applications in cosmetics, pharmaceuticals, and food preservation, where sustained antioxidant activity in lipid-rich matrices is desirable. Despite its potential, specific quantitative solubility data in common organic solvents remains largely unpublished. This guide provides the available qualitative information and outlines a robust methodology for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Synonyms | L-Ascorbyl 2,6-Dipalmitate, Ascorbyl Dipalmitate | [1][2] |
| Molecular Formula | C₃₈H₆₈O₈ | [2][3] |
| Molecular Weight | 652.94 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 113 °C | [1] |
Solubility Profile of this compound
Table of Qualitative Solubility in Organic Solvents
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar Solvents (e.g., Hexane, Toluene) | High | The two palmitoyl chains dominate the molecular structure, leading to favorable interactions with non-polar solvent molecules. |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Moderate to High | While the ester and lactone groups provide some polarity, the long alkyl chains will still drive solubility in these less polar organic solvents. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Low to Moderate | The hydroxyl groups on the ascorbic acid moiety can interact with protic solvents, but the large hydrophobic portion of the molecule will limit overall solubility. |
| Highly Polar Solvents (e.g., Water) | Insoluble | The molecule is predominantly non-polar and will not readily dissolve in water. One study notes it is poorly soluble in water and does not spontaneously form micelles.[5] |
It is important to note that for the related mono-ester, L-ascorbyl 6-palmitate , some quantitative data is available, with a reported solubility of approximately 10 mg/mL in ethanol and 30 mg/mL in DMSO and dimethylformamide (DMF).[6] These values can serve as a preliminary, albeit imperfect, reference point.
Experimental Protocol for Solubility Determination
To address the absence of quantitative data, the following section provides a detailed experimental protocol for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted "shake-flask" method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable acid modifier like phosphoric acid)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Sample Dilution:
-
Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Experimental Workflow Diagram
References
- 1. Cas 4218-81-9,L-ASCORBYL 2,6-DIPALMITATE | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C38H68O8 | CID 54686917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Ascorbyl dipalmitate/PEG-lipid nanoparticles as a novel carrier for hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Stability of 2,6-Di-O-palmitoyl-L-ascorbic Acid Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C). This esterification at both the 2 and 6 positions of the ascorbic acid molecule with palmitic acid, a 16-carbon saturated fatty acid, results in a fat-soluble compound with enhanced stability compared to its parent molecule.[1] This increased stability and lipid solubility make it a valuable ingredient in cosmetic, pharmaceutical, and food applications, where it functions as an antioxidant, anti-aging agent, and formulation stabilizer.[1] Understanding the stability profile of this compound in its powdered form is critical for ensuring product efficacy, safety, and shelf-life. This guide provides a comprehensive overview of the factors influencing its stability, potential degradation pathways, and methodologies for its assessment.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value | References |
| Synonyms | L-Ascorbyl 2,6-Dipalmitate | [1][2] |
| CAS Number | 4218-81-9 | [1] |
| Molecular Formula | C₃₈H₆₈O₈ | [1][3] |
| Molecular Weight | 652.95 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [1][4] |
| Melting Point | 112-116 °C | [1] |
| Purity | Typically >97.0% | [4] |
Factors Affecting the Stability of the Powder
The stability of this compound powder is influenced by several environmental factors. Proper control of these factors during storage and handling is paramount to preserving its integrity.
Thermal Stress
While generally more heat-stable than ascorbic acid, elevated temperatures can still promote the degradation of this compound. The degradation of ascorbic acid and its derivatives is known to accelerate with increasing temperature.[5] For the dry solid, degradation begins near its melting point. Studies on anhydrous ascorbic acid 6-palmitate show that while significant thermal decomposition with weight reduction occurs at much higher temperatures, some trace decomposition can occur at temperatures just above its melting point.[6]
Photostability (Light Exposure)
Ascorbic acid and its derivatives are sensitive to light.[7] Exposure to UV radiation can induce photochemical oxidation, leading to the formation of degradation products and a loss of antioxidant activity. Therefore, the powder should be protected from direct sunlight and other sources of high-intensity light.[8]
Oxidative Stability (Air/Oxygen)
The presence of oxygen is a critical factor in the degradation of ascorbic acid and its esters. The enediol group in the ascorbic acid moiety is susceptible to oxidation, which can be catalyzed by air.[5] Although the esterification in this compound offers some protection, prolonged exposure to air will lead to oxidative degradation. Storing the powder in a tightly sealed container, potentially under an inert atmosphere (e.g., nitrogen), can significantly enhance its shelf life.[9]
Hydrolytic Stability (Moisture/Humidity)
This compound contains two ester linkages that are susceptible to hydrolysis in the presence of moisture. This reaction would yield ascorbic acid and palmitic acid, compromising the lipophilic nature and stability of the original molecule.[10] It is therefore crucial to store the powder in a dry, low-humidity environment.[7][9]
pH (in formulation)
While this guide focuses on the powder, its stability in various pH environments is crucial for formulation development. Ascorbic acid degradation is pH-dependent.[5] The stability of ascorbyl esters in solution is also influenced by pH, with hydrolysis being a key degradation pathway. This should be a consideration when incorporating the powder into aqueous or emulsion-based systems.
Degradation Pathways and Biological Interactions
The degradation of this compound primarily involves two main pathways:
-
Oxidation: The ascorbyl moiety can be oxidized, first to a radical intermediate and then to dehydroascorbic acid. This process leads to a loss of antioxidant capacity.
-
Hydrolysis: The ester bonds at the 2 and 6 positions can be cleaved, particularly in the presence of moisture and certain pH conditions, to release palmitic acid and ascorbic acid.
It is noteworthy that some derivatives of ascorbic acid, such as 6-O-palmitoyl-L-ascorbic acid, have been shown to induce apoptosis in certain tumor cell lines via the JNK signaling pathway.[11] This biological activity is separate from its chemical stability but is an important consideration in its pharmaceutical applications.
Figure 1: Factors Influencing the Stability of this compound Powder.
Quantitative Stability Data
| Stress Condition | Parameter | Expected Outcome for this compound Powder | Rationale/Reference |
| Temperature | 40°C / 75% RH | Gradual degradation over time. | General knowledge of accelerated stability testing. |
| Light | ICH Photostability | Significant degradation expected without protective packaging. | Ascorbic acid derivatives are light-sensitive.[7][8] |
| Oxidation | Ambient Air | Slow degradation; accelerated by heat and light. | Susceptible to oxidation.[5] |
| Hydrolysis | High Humidity | Degradation via hydrolysis of ester bonds. | Ester linkages are prone to hydrolysis.[10] |
Note: This table is predictive and should be confirmed with experimental data.
Experimental Protocol for Stability Assessment
A robust stability-indicating method is crucial for accurately determining the shelf life and storage conditions for this compound powder. A High-Performance Liquid Chromatography (HPLC) method is recommended.
Materials and Equipment
-
This compound reference standard and test sample
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., sodium phosphate)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Stability chambers (for controlled temperature and humidity)
-
Photostability chamber
Chromatographic Conditions (Example)
The following is a representative HPLC method that can be optimized for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M NaH₂PO₄ buffer (pH 2.5) : Methanol (85:10:5, v/v)[12] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm[13] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Stability Study Design
-
Sample Preparation: Accurately weigh the this compound powder and place it in appropriate containers (e.g., amber glass vials).
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH, and photostability).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis:
-
Prepare solutions of the stored samples in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Inject the solutions into the HPLC system.
-
Quantify the amount of remaining this compound by comparing the peak area to that of a freshly prepared standard solution.
-
Monitor for the appearance of degradation peaks.
-
Method Validation
The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness to ensure reliable results.[12]
Figure 2: Experimental Workflow for Stability Testing of this compound Powder.
Storage and Handling Recommendations
Based on the stability profile, the following recommendations are provided for the storage and handling of this compound powder:
-
Container: Store in well-closed, airtight containers to protect from moisture and air.[9]
-
Light Protection: Use opaque or amber-colored containers to protect from light.[7][8]
-
Temperature: Store in a cool, dry place. Avoid exposure to high temperatures.[9] Recommended storage is at room temperature.[1]
-
Inert Atmosphere: For long-term storage, consider packaging under an inert gas like nitrogen to minimize oxidation.
Conclusion
This compound is a significantly more stable form of Vitamin C, making it suitable for a wide range of applications. However, its stability is not absolute. As a powder, it is susceptible to degradation by heat, light, moisture, and oxygen. A thorough understanding of these factors and the implementation of appropriate storage and handling procedures are essential to maintain its quality and efficacy. The use of a validated stability-indicating HPLC method is crucial for accurately assessing its shelf life in both its pure form and within final formulations. While specific quantitative kinetic data for the degradation of the powder is limited, the principles outlined in this guide provide a robust framework for its stability assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 4218-81-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. This compound | C38H68O8 | CID 54686917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. carlroth.com [carlroth.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis by 6-O-palmitoyl-L-ascorbic acid coincides with JNK-phosphorylation and inhibition of Mg2+-dependent phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 13. jocpr.com [jocpr.com]
2,6-Di-O-palmitoyl-L-ascorbic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Data Presentation
This section summarizes the key quantitative data for 2,6-Di-O-palmitoyl-L-ascorbic acid, a lipophilic derivative of Vitamin C.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₆₈O₈ | [1] |
| Molecular Weight | 652.94 g/mol | [1] |
| CAS Number | 4218-81-9 | [1] |
| Appearance | White to light yellow crystalline powder | |
| Purity | ≥98% | [1] |
| Synonyms | L-Ascorbyl 2,6-dipalmitate | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound are provided below. These protocols are based on established methods for similar ascorbyl esters and can be adapted for this specific diester.
Synthesis of this compound
This compound can be synthesized via both chemical and enzymatic routes. The enzymatic synthesis is often preferred for its regioselectivity and milder reaction conditions.
a) Enzymatic Synthesis
This protocol is adapted from methods for synthesizing ascorbyl esters using immobilized lipase.
-
Materials:
-
L-ascorbic acid
-
Palmitic acid
-
Immobilized lipase (e.g., Novozym® 435)
-
2-methyl-2-butanol (2M2B) or another suitable organic solvent
-
Molecular sieves (3Å)
-
-
Procedure:
-
In a reaction vessel, dissolve L-ascorbic acid and a molar excess of palmitic acid (e.g., 1:8 molar ratio of ascorbic acid to palmitic acid) in 2-methyl-2-butanol at a slightly elevated temperature (e.g., 55°C) with stirring.[2][3]
-
Add immobilized lipase (e.g., 12 g/L) and activated molecular sieves (e.g., 14 g/L) to the reaction mixture.[3] The molecular sieves serve to remove water generated during the esterification, driving the reaction towards product formation.
-
Maintain the reaction at a constant temperature (e.g., 55°C) with continuous agitation (e.g., 150 rpm) for an extended period (e.g., 24-72 hours).[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the immobilized enzyme and molecular sieves.
-
The solvent is then removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
b) Chemical Synthesis
This protocol is based on general methods for the chemical esterification of ascorbic acid.
-
Materials:
-
L-ascorbic acid
-
Palmitoyl chloride
-
A suitable solvent (e.g., pyridine or a mixture of a non-polar solvent and a tertiary amine)
-
-
Procedure:
-
Dissolve L-ascorbic acid in the chosen solvent system under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add palmitoyl chloride (at least 2 molar equivalents) to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled.
-
Allow the reaction to proceed at a low temperature for several hours, followed by stirring at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is typically quenched with water or a dilute acid.
-
The product is then extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent evaporated to yield the crude product.
-
Purification is achieved through column chromatography or recrystallization.
-
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is suitable for evaluating the antioxidant capacity of lipophilic compounds.[4][5][6]
-
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or another suitable organic solvent
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and the Trolox standard in the same solvent.
-
In a 96-well plate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The results can be expressed as the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) and compared to the Trolox standard.
-
Evaluation of Collagen Synthesis in Human Dermal Fibroblasts
This protocol outlines a method to assess the ability of this compound to stimulate collagen production in cell culture.[7][8][9][10]
-
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
L-ascorbic acid (as a positive control)
-
Sircol™ Soluble Collagen Assay Kit or similar
-
Cell lysis buffer
-
Microplate reader
-
-
Procedure:
-
Culture human dermal fibroblasts in appropriate culture flasks until they reach a desired confluency.
-
Seed the fibroblasts into multi-well plates and allow them to adhere and grow.
-
Once the cells are established, replace the medium with a fresh medium containing various concentrations of this compound, L-ascorbic acid (positive control), and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
After the incubation period, collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Lyse the cells in the wells to determine the total protein content or cell number for normalization.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay according to the manufacturer's instructions. This assay is based on the specific binding of the dye Sirius Red to the [Gly-X-Y]n helical structure of collagens.
-
Measure the absorbance at the appropriate wavelength (typically 555 nm) using a microplate reader.
-
Normalize the collagen production to the total protein content or cell number to account for any effects on cell proliferation.
-
Compare the collagen production in cells treated with this compound to the control groups.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and potential mechanisms of action for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collagen biosynthesis by human skin fibroblasts. III. The effects of ascorbic acid on procollagen production and prolyl hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Collagen synthesis in cultured human skin fibroblasts: effect of ascorbic acid and its analogs. | Semantic Scholar [semanticscholar.org]
- 10. files.core.ac.uk [files.core.ac.uk]
An In-Depth Technical Guide to the Biological Functions of Lipophilic Vitamin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin C, a cornerstone of antioxidant defense and essential enzymatic processes, is limited in its therapeutic and cosmetic applications by its inherent hydrophilicity and instability. To overcome these limitations, lipophilic derivatives of ascorbic acid have been synthesized, offering enhanced stability, improved skin penetration, and unique biological activities. This technical guide provides a comprehensive overview of the core biological functions of prominent lipophilic vitamin C derivatives, including ascorbyl palmitate, ascorbyl tetraisopalmitate, and 2-O-D-glucopyranosyl-L-ascorbic acid. It delves into their mechanisms of action as antioxidants, promoters of collagen synthesis, and inhibitors of melanogenesis. This document is intended to be a resource for researchers and drug development professionals, providing not only a review of the current scientific understanding but also detailed experimental protocols for the evaluation of these compounds and quantitative data to facilitate comparative analysis.
Introduction: The Need for Lipophilic Vitamin C Derivatives
L-ascorbic acid (vitamin C) is a potent, water-soluble antioxidant that plays a crucial role in various physiological processes, including the scavenging of reactive oxygen species (ROS), regeneration of other antioxidants like vitamin E, and serving as a cofactor for enzymes involved in collagen and carnitine synthesis.[1] However, its application in topical formulations and certain systemic delivery systems is hampered by its rapid oxidation when exposed to air, light, and heat, as well as its poor penetration through the lipid-rich stratum corneum of the skin.[2]
To address these challenges, lipophilic derivatives have been developed by esterifying the hydroxyl groups of ascorbic acid with fatty acids or other lipophilic moieties.[3] This modification significantly increases the stability of the vitamin C molecule and enhances its ability to permeate biological membranes, leading to improved bioavailability and sustained release of active vitamin C within tissues.[4][5] This guide will explore the key biological functions of these derivatives, supported by quantitative data and detailed experimental methodologies.
Key Lipophilic Vitamin C Derivatives and Their Properties
Several lipophilic vitamin C derivatives have been developed and are used in various applications. The most common include:
-
Ascorbyl Palmitate: An ester of ascorbic acid and palmitic acid, it is one of the most widely used lipophilic derivatives.[4] It functions as an antioxidant and is often used in food preservation and skincare products.[6][7]
-
Ascorbyl Tetraisopalmitate (ATIP): A stable, oil-soluble derivative that demonstrates excellent percutaneous absorption.[8][9] It is known for its skin brightening, anti-aging, and antioxidant properties.[10][11]
-
2-O-D-Glucopyranosyl-L-ascorbic Acid (AA-2G): A derivative where a glucose molecule is attached to the C2 hydroxyl group of ascorbic acid, which is not technically lipophilic but is often discussed alongside them due to its enhanced stability and enzymatic conversion to active vitamin C in the skin.[12][13]
Core Biological Functions
Antioxidant Activity
Lipophilic vitamin C derivatives exert their antioxidant effects primarily by donating a hydrogen atom from their enediol group to neutralize free radicals, thereby preventing oxidative damage to lipids, proteins, and DNA.[14] Their lipophilicity allows them to localize within cellular membranes, protecting against lipid peroxidation.[6]
Mechanism of Action: Radical Scavenging
The primary antioxidant mechanism involves the quenching of free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, where the reduction of the stable DPPH radical is measured spectrophotometrically. The efficiency is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[14]
Table 1: Comparative Antioxidant Activity of Vitamin C Derivatives (DPPH Assay)
| Compound | IC50 Value (µg/mL) | Reference |
| L-Ascorbic Acid | 24.34 ± 0.09 | [15] |
| Ascorbyl Palmitate | Data not directly comparable | |
| Ascorbyl Tetraisopalmitate | Data not directly comparable |
Stimulation of Collagen Synthesis
Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of the collagen triple helix. By delivering ascorbic acid to the dermis, lipophilic derivatives can stimulate collagen production by fibroblasts, leading to improved skin elasticity and a reduction in the appearance of wrinkles.[9][16]
Signaling Pathway: Collagen Synthesis
Upon penetrating the skin and being converted to ascorbic acid, these derivatives act as cofactors for prolyl and lysyl hydroxylases. This enzymatic activity is crucial for the hydroxylation of proline and lysine residues in procollagen chains, a necessary step for the formation of stable collagen helices and their subsequent secretion into the extracellular matrix.
Figure 1: Role of Vitamin C in Collagen Synthesis.
Table 2: Efficacy of Vitamin C Derivatives in Promoting Collagen Synthesis
| Derivative/Product | Cell Type | Concentration | % Increase in Collagen Synthesis (vs. Control) | Reference |
| Vitamin C-enriched Gelatin | Human | 15 g (oral) | ~20% (increase in PINP levels) | [3] |
| Hyaluronic Acid + CaHA | Human Fibroblasts | 2.5 mg/mL | 97.39% | [1] |
| L-Ascorbic Acid | Normal Human Fibroblasts | 10-100 µM | Dose-dependent increase | [16] |
Note: Data represents different experimental systems and is not a direct comparison of lipophilic derivatives.
Inhibition of Melanogenesis (Skin Brightening)
Several lipophilic vitamin C derivatives have been shown to inhibit the activity of tyrosinase, the key enzyme in melanin synthesis. By reducing melanin production, these compounds can help to lighten hyperpigmentation and even out skin tone.[8][10]
Signaling Pathway: Tyrosinase Inhibition
The mechanism of tyrosinase inhibition can be complex. Ascorbic acid can act as a reducing agent, converting dopaquinone back to L-DOPA, thus preventing the formation of melanin. Some derivatives may also directly interact with the active site of the tyrosinase enzyme.
Figure 2: Mechanism of Melanogenesis Inhibition by Vitamin C.
Table 3: Tyrosinase Inhibitory Activity of Vitamin C and Derivatives
| Compound | IC50 Value | Notes | Reference |
| L-Ascorbic Acid | Strong inhibitory activity | Concentration-dependent | [17] |
| L-Cysteine & Derivatives | Inhibited tyrosinase activity in vitro | - | [18] |
| Ascorbyl Tetraisopalmitate | Minor effects in some experiments | - | [18] |
Note: Quantitative, directly comparable IC50 values for tyrosinase inhibition by various lipophilic vitamin C derivatives are not consistently reported in the literature.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant activity of lipophilic vitamin C derivatives using the DPPH assay.[19][20][21]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds (lipophilic vitamin C derivatives)
-
Positive control (e.g., L-ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Preparation of Test Samples: Dissolve the lipophilic vitamin C derivatives and the positive control in a suitable solvent (e.g., ethanol, DMSO) to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
For the control, use 100 µL of the solvent instead of the sample, and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation:
-
Percentage of scavenging activity = [1 - (Absorbance of sample / Absorbance of control)] * 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
-
Figure 3: Workflow for the DPPH Radical Scavenging Assay.
In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol describes a method to quantify the effect of lipophilic vitamin C derivatives on collagen production by human dermal fibroblasts.[7][12][22]
Materials:
-
Human dermal fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (lipophilic vitamin C derivatives)
-
Sircol™ Soluble Collagen Assay Kit
-
Cell culture plates (6-well or 12-well)
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Treatment: Replace the medium with a serum-free medium containing various concentrations of the lipophilic vitamin C derivatives. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Collagen Quantification:
-
Use the Sircol™ Soluble Collagen Assay Kit according to the manufacturer's instructions.
-
Briefly, mix the supernatant with the Sircol dye reagent, which specifically binds to soluble collagen.
-
Centrifuge to pellet the collagen-dye complex.
-
Dissolve the pellet in the alkali reagent.
-
Measure the absorbance at 555 nm.
-
-
Data Analysis: Quantify the amount of collagen using a standard curve prepared with known concentrations of collagen. Express the results as a percentage increase compared to the untreated control.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the use of Franz diffusion cells to assess the skin penetration of lipophilic vitamin C derivatives from a topical formulation.[4][23][24]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent for lipophilic compounds like ethanol or a surfactant)
-
Topical formulation containing the lipophilic vitamin C derivative
-
HPLC system for analysis
-
Water bath with a circulating system
Procedure:
-
Membrane Preparation: Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: Assemble the Franz diffusion cell and fill the receptor compartment with the degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
-
Temperature Control: Place the cells in a water bath maintained at 32°C to mimic skin surface temperature.
-
Dosing: Apply a known amount of the topical formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analysis: Analyze the concentration of the lipophilic vitamin C derivative in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of the permeated compound per unit area against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Conclusion
Lipophilic vitamin C derivatives represent a significant advancement in harnessing the biological benefits of ascorbic acid. Their enhanced stability and skin permeability make them valuable ingredients in dermatological and cosmetic formulations for antioxidant protection, anti-aging, and skin brightening. This guide has provided a technical overview of their core biological functions, supported by available quantitative data and detailed experimental protocols to aid researchers in their evaluation and development of new products. Further research is warranted to establish direct comparative data on the efficacy of different lipophilic derivatives and to further elucidate their molecular mechanisms of action.
References
- 1. In vitro evaluation of collagen production on human fibroblasts treated with hyaluronic acid peg cross-linked with micromolecules of calcium hydroxyapatite in low concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. Graphviz [graphviz.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Effect of vitamin C and its derivatives on collagen synthesis and cross‐linking by normal human fibroblasts | Semantic Scholar [semanticscholar.org]
- 8. alterlab.co.id [alterlab.co.id]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. A new lipophilic pro-vitamin C, tetra-isopalmitoyl ascorbic acid (VC-IP), prevents UV-induced skin pigmentation through its anti-oxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Skin Fibroblasts as an In Vitro Model Illustrating Changes in Collagen Levels and Skin Cell Migration Under the Influence of Selected Plant Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Different Vitamin C-Enriched Collagen Derivatives on Collagen Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. View of Melatonin, bakuchiol and ascorbyl tetraisopalmitate synergize to modulate gene expression and restore Hypoxia-Inducible Factor 1 signaling in UV-exposed skin [cellmolbiol.org]
- 18. Multifaceted Effects of L-Cysteine, L-Ascorbic Acid, and Their Derivatives on the Viability and Melanin Synthesis of B16/F10 Cells under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. marinebiology.pt [marinebiology.pt]
- 21. zen-bio.com [zen-bio.com]
- 22. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Multi-chamber microfluidic platform for high-precision skin permeation testing - Lab on a Chip (RSC Publishing) DOI:10.1039/C6LC01574C [pubs.rsc.org]
2,6-Di-O-palmitoyl-L-ascorbic Acid: A Technical Guide for Cosmetic and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic, stable derivative of L-ascorbic acid (Vitamin C) with significant potential in cosmetic and pharmaceutical formulations. By esterifying L-ascorbic acid with two palmitic acid moieties, this molecule exhibits enhanced skin penetration and stability compared to its parent compound. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological activities of this compound. It details its applications in skincare for anti-aging, photoprotection, and hyperpigmentation treatment, as well as its emerging role in pharmaceutical drug delivery. The guide includes structured data, detailed experimental protocols for its evaluation, and diagrams of relevant signaling pathways to support further research and development.
Introduction
L-ascorbic acid is a potent antioxidant and a crucial cofactor in various physiological processes, including collagen synthesis.[1] However, its inherent instability and poor penetration through the lipophilic stratum corneum limit its efficacy in topical formulations.[2] To overcome these limitations, various derivatives have been synthesized, among which are the lipophilic esters of ascorbic acid. This compound, a di-esterified form, offers increased stability and lipid solubility, making it an attractive candidate for cosmetic and pharmaceutical applications.[3] This molecule is designed to effectively penetrate the skin barrier and subsequently release the biologically active L-ascorbic acid within the dermis.[4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for formulation development.
| Property | Value | Source |
| Synonyms | L-Ascorbyl 2,6-dipalmitate | [5] |
| Molecular Formula | C₃₈H₆₈O₈ | [6] |
| Molecular Weight | 652.95 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [6] |
| Purity | >97.0% | [6] |
Synthesis
The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its regioselectivity and milder reaction conditions.[3]
Enzymatic Synthesis
A common method for the synthesis of ascorbyl esters is through lipase-catalyzed esterification.
Experimental Protocol: Enzymatic Synthesis of Ascorbyl Palmitate (Adaptable for Di-ester)
-
Materials: L-ascorbic acid, palmitic acid, immobilized lipase (e.g., Novozym 435 from Candida antarctica), organic solvent (e.g., acetone or tert-butanol), molecular sieves (4 Å).
-
Procedure:
-
Dissolve L-ascorbic acid and a molar excess of palmitic acid in the chosen organic solvent in a reaction vessel.
-
Add the immobilized lipase to the mixture.
-
Add molecular sieves to remove water produced during the reaction, thereby shifting the equilibrium towards ester formation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring (e.g., 200 rpm) for a specified duration (e.g., 48 hours).[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, recover the enzyme by filtration for potential reuse.
-
The product can be purified from the reaction mixture by crystallization or column chromatography.
-
Note: To favor the synthesis of the di-ester, the molar ratio of palmitic acid to ascorbic acid should be increased, and reaction conditions may need to be optimized.
Chemical Synthesis
Chemical synthesis often involves the use of acid catalysts and can be less specific, potentially leading to a mixture of mono- and di-esters.
Experimental Protocol: Chemical Synthesis of Ascorbyl Palmitate (Adaptable for Di-ester)
-
Materials: L-ascorbic acid, palmitoyl chloride, a suitable solvent (e.g., a mixture of an amide and a haloalkane), and an acid catalyst (e.g., hydrogen chloride).[8]
-
Procedure:
-
Dissolve L-ascorbic acid in the solvent system and acidify with the catalyst.
-
Slowly add palmitoyl chloride to the reaction mixture at a controlled low temperature (e.g., 0°C).[8]
-
Allow the reaction to proceed for an extended period (e.g., 16-20 hours).[8]
-
The product is then separated, for instance, by precipitation in water, and purified by recrystallization.[8]
-
Cosmetic Applications and Mechanisms of Action
This compound is a multifunctional ingredient in cosmetic formulations, primarily addressing signs of aging and hyperpigmentation.
Antioxidant and Photoprotective Effects
As a precursor to Vitamin C, this compound helps to neutralize reactive oxygen species (ROS) generated by UV radiation and environmental pollutants. This antioxidant activity protects cellular components from oxidative damage.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound, ascorbic acid (as a positive control), methanol.
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate or cuvettes, mix a defined volume of each dilution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
-
| Compound | DPPH IC50 (µg/mL) | Note |
| Ascorbic Acid | 9.3 - 66.2 | Wide range reported in literature, dependent on assay conditions.[9] |
| This compound | Data not available. Expected to show antioxidant activity after hydrolysis to ascorbic acid. |
Stimulation of Collagen Synthesis
L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of the collagen triple helix.[10] By delivering ascorbic acid to the dermis, this compound can promote collagen production, leading to improved skin firmness and a reduction in fine lines and wrinkles.[4]
Experimental Protocol: In Vitro Collagen Synthesis Assay
-
Materials: Human dermal fibroblasts, cell culture medium, this compound, L-ascorbic acid (positive control), collagen synthesis assay kit (e.g., Sirius Red-based).
-
Procedure:
-
Culture human dermal fibroblasts in appropriate multi-well plates.
-
Treat the cells with various concentrations of this compound and L-ascorbic acid for a specified period (e.g., 48-72 hours).
-
After the incubation period, lyse the cells and collect the cell culture supernatant.
-
Quantify the amount of collagen in the cell lysate and supernatant using a Sirius Red-based colorimetric assay, which specifically binds to collagen.
-
Measure the absorbance at the appropriate wavelength and calculate the amount of collagen relative to the total protein content or per cell number.
-
| Treatment | Effect on Collagen Synthesis in Human Dermal Fibroblasts | Source |
| L-Ascorbic Acid | Approximately 8-fold increase after prolonged exposure. | [10] |
| This compound | Expected to increase collagen synthesis after conversion to L-ascorbic acid. |
Hyperpigmentation Reduction
L-ascorbic acid can inhibit the activity of tyrosinase, the key enzyme in melanin synthesis, thereby reducing hyperpigmentation and leading to a more even skin tone.
Experimental Protocol: Tyrosinase Inhibition Assay
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer, this compound, kojic acid (positive control).
-
Procedure:
-
Prepare solutions of the test compound and positive control in a suitable solvent.
-
In a 96-well plate, mix the tyrosinase enzyme solution with the test compound or positive control and incubate for a short period.
-
Initiate the reaction by adding the L-DOPA substrate.
-
Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm over time.
-
Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Determine the IC50 value of the inhibitor.
-
| Compound | Tyrosinase Inhibition | Source |
| Ascorbic Acid | Inhibits tyrosinase activity. IC50 values vary depending on the assay conditions. | [11] |
| This compound | Expected to inhibit tyrosinase after conversion to L-ascorbic acid. |
Pharmaceutical Applications
The lipophilic nature of this compound makes it a promising candidate for use in drug delivery systems, particularly for enhancing the stability and bioavailability of active pharmaceutical ingredients in topical formulations.[4]
Stability and Formulation Considerations
While more stable than L-ascorbic acid, the stability of ascorbyl esters can still be a concern in cosmetic formulations.
Experimental Protocol: HPLC for Stability Assessment
-
Materials: A cosmetic emulsion containing this compound, HPLC system with a UV detector, a suitable column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile, methanol, and a buffer), a standard of this compound.
-
Procedure:
-
Prepare a standard stock solution of this compound and a series of dilutions to create a calibration curve.
-
Accurately weigh a sample of the cosmetic emulsion and extract the active ingredient using a suitable solvent.
-
Filter the extract and inject it into the HPLC system.
-
Quantify the amount of this compound by comparing the peak area to the calibration curve.
-
To assess stability, store the cosmetic formulation under various conditions (e.g., different temperatures and light exposure) and analyze the content of the active ingredient at different time points.
-
| Vitamin C Derivative | Stability in Emulsion | Note | Source |
| L-Ascorbic Acid | Prone to rapid degradation. | Degradation is pH, temperature, and light-dependent. | [12] |
| Ascorbyl Palmitate | More stable than L-ascorbic acid but can still undergo hydrolysis. | High viscoelasticity of the formulation can improve stability. | [13] |
| This compound | Expected to have improved stability compared to ascorbyl-6-palmitate due to the protection of the 2-position hydroxyl group. |
Skin Permeation
The enhanced lipophilicity of this compound is expected to improve its penetration through the stratum corneum.
Experimental Protocol: In Vitro Skin Permeation Study
-
Apparatus: Franz diffusion cells.
-
Membrane: Excised human or animal skin (e.g., pig ear skin).
-
Procedure:
-
Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintain it at 32°C.
-
Apply a known amount of the formulation containing this compound to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh fluid.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC.
-
Calculate the cumulative amount of the compound permeated per unit area over time and determine the steady-state flux.
-
| Compound | Skin Permeation Characteristics | Note | Source |
| L-Ascorbic Acid | Low permeation due to its hydrophilic nature. | Formulation at a pH below 3.5 can improve absorption. | [14] |
| Ascorbyl Palmitate | Enhanced skin penetration compared to L-ascorbic acid. | Can be further improved by encapsulation in liposomes. | [2] |
| This compound | Expected to have superior skin permeation due to its high lipophilicity. |
Signaling Pathways
The protective effects of antioxidants like ascorbic acid against UV-induced skin damage are partly mediated through the modulation of cellular signaling pathways. UV radiation can activate Mitogen-Activated Protein Kinase (MAPK) pathways, leading to inflammatory responses and collagen degradation. Antioxidants can inhibit the activation of these pathways.
Caption: UV-induced MAPK signaling pathway and its inhibition by ascorbic acid.
Conclusion
This compound represents a significant advancement in the topical delivery of Vitamin C. Its enhanced stability and lipophilicity allow for improved skin penetration and efficacy in cosmetic and pharmaceutical formulations. While further research is needed to fully elucidate its quantitative biological activities and to optimize its use in clinical settings, the existing data on related ascorbyl esters strongly supports its potential as a valuable ingredient for anti-aging, photoprotection, and the treatment of hyperpigmentation. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers and developers to further explore and harness the benefits of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. [Biological synthesis of L-ascorbyl palmitate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN1394856A - Process and formula for synthesizing L-ascorbyl palmitate - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. On the stability of ascorbic acid in emulsified systems for topical and cosmetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
The Bioavailability of 2,6-Di-O-palmitoyl-L-ascorbic Acid: A Technical Guide for Researchers
An in-depth exploration of the bioavailability, metabolic fate, and delivery of a lipophilic vitamin C diester.
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (vitamin C), characterized by the esterification of two hydroxyl groups with palmitic acid, a common saturated fatty acid. This modification is intended to increase the stability and bioavailability of vitamin C, particularly for topical and specialized oral delivery systems. While this diester holds promise for enhancing the therapeutic and cosmeceutical applications of ascorbic acid, a comprehensive understanding of its bioavailability remains an area of active investigation. This technical guide provides a detailed overview of the current state of knowledge regarding the bioavailability of this compound, drawing upon available data for the closely related monoester, ascorbyl palmitate, and fundamental principles of prodrug metabolism and percutaneous absorption.
Physicochemical Properties
The addition of two palmitoyl chains significantly alters the physicochemical properties of ascorbic acid, rendering the molecule highly lipophilic. This increased lipid solubility is a key determinant of its interaction with biological membranes and its potential absorption pathways.
| Property | This compound | L-Ascorbic Acid |
| Molecular Formula | C38H68O8 | C6H8O6 |
| Molecular Weight | 652.9 g/mol | 176.12 g/mol |
| Solubility | Lipophilic | Hydrophilic |
| Appearance | White to light yellow powder/crystal | White crystalline solid |
Hypothesized Metabolic Pathway and Bioactivation
As a prodrug, the therapeutic efficacy of this compound is contingent upon its conversion to the active form, L-ascorbic acid, within the body. This biotransformation is presumed to be mediated by cellular esterases. The following diagram illustrates the hypothesized metabolic pathway.
Caption: Hypothesized enzymatic hydrolysis of this compound.
Oral Bioavailability: An Extrapolation from Ascorbyl Palmitate
Percutaneous Absorption and Topical Delivery
The primary application of acylated ascorbic acid derivatives is in topical formulations, where enhanced skin penetration is a key objective. The lipophilicity of this compound is expected to facilitate its passage through the lipid-rich stratum corneum.
Experimental Protocols for Assessing Skin Penetration
The following table outlines a typical experimental protocol for evaluating the percutaneous absorption of lipophilic compounds, based on methodologies used for ascorbyl palmitate.
| Experimental Step | Methodology | Description |
| Skin Model | Excised human or porcine skin | Provides a biologically relevant barrier for in vitro permeation studies. |
| Diffusion Cell | Franz diffusion cells | A standard apparatus for in vitro skin permeation testing, consisting of a donor and a receptor chamber separated by the skin sample. |
| Formulation Application | A defined amount of the test formulation containing this compound is applied to the epidermal surface. | The concentration and vehicle of the formulation are critical variables. |
| Receptor Fluid | A physiologically relevant buffer, often containing a solubilizing agent for lipophilic compounds. | The receptor fluid is periodically sampled to measure the amount of the compound that has permeated the skin. |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection | Used to quantify the concentration of the parent compound and its metabolites in the receptor fluid and skin layers. |
| Skin Analysis | At the end of the experiment, the skin is often separated into the stratum corneum, epidermis, and dermis to determine the distribution of the compound within the skin. | Tape stripping is a common technique to sequentially remove layers of the stratum corneum. |
Experimental Workflow for In Vitro Skin Permeation Study
Caption: A typical workflow for an in vitro skin permeation study.
Enzymatic Hydrolysis: The Key to Bioactivation
The conversion of this compound to ascorbic acid is dependent on the activity of esterases present in the skin and other tissues. Lipases, a class of esterases, are known to catalyze the hydrolysis of ascorbyl esters. The rate and extent of this hydrolysis will directly impact the bioavailability of the released ascorbic acid.
Factors Influencing Enzymatic Hydrolysis
-
Enzyme Specificity: The specific types of esterases present in the target tissue will determine the efficiency of hydrolysis.
-
Substrate Accessibility: The formulation vehicle can influence the accessibility of the ester to the enzymes.
-
Stereochemistry: The esterification at the C-2 and C-6 positions may present different steric hindrances to enzymatic activity.
Conclusion and Future Directions
This compound represents a promising lipophilic prodrug of vitamin C with potential for enhanced stability and delivery, particularly in topical applications. However, a significant gap exists in the scientific literature regarding its quantitative bioavailability, pharmacokinetic profile, and metabolic fate. Future research should focus on:
-
In vivo pharmacokinetic studies to determine the oral bioavailability and plasma concentration profiles of this compound and its metabolites.
-
Quantitative skin permeation studies to compare the delivery of ascorbic acid from this compound versus other derivatives and ascorbic acid itself.
-
In vitro metabolism studies using skin and liver microsomes to elucidate the specific enzymes involved in the hydrolysis of the dipalmitoyl ester and to determine the kinetics of this process.
-
Comparative studies directly evaluating the bioavailability and efficacy of mono- versus di-acylated ascorbic acid derivatives.
A thorough understanding of these parameters is crucial for the rational design of effective delivery systems and for substantiating the therapeutic and cosmeceutical claims associated with this novel vitamin C derivative.
Methodological & Application
Application Note: Quantification of 2,6-Di-O-palmitoyl-L-ascorbic Acid by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid, a lipophilic derivative of Vitamin C, is utilized as an antioxidant in pharmaceutical, cosmetic, and food industries. Its fat-solubility allows for enhanced stability and penetration into lipid-rich environments compared to its hydrophilic counterpart, L-ascorbic acid. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. This document outlines a robust and reliable isocratic RP-HPLC method with UV detection for the determination of this compound.
Principle
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar organic solvent mixture. The lipophilic nature of this compound causes it to have a strong affinity for the C18 stationary phase. By using a highly nonpolar mobile phase, the analyte is eluted and separated from other components in the sample matrix. Quantification is achieved by detecting the analyte's absorbance at a specific UV wavelength and comparing the peak area to that of a known standard.
Experimental Protocols
Materials and Reagents
-
This compound (Ascorbyl Dipalmitate) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
Sodium Phosphate Monobasic (analytical grade)
-
Sample matrix (e.g., cosmetic cream, pharmaceutical formulation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the recommended chromatographic conditions, compiled from several validated methods.[1][2][3]
| Parameter | Recommended Conditions |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (90:10, v/v)[2] or Acetonitrile : 0.02 M NaH₂PO₄ (pH 2.5) : Methanol (85:10:5, v/v/v)[3] |
| Elution Mode | Isocratic[2][3] |
| Flow Rate | 0.6 - 1.0 mL/min[2][3] |
| Column Temperature | 25 - 30 °C[2][3] |
| Detection Wavelength | 243 - 250 nm[1][2][3] |
| Injection Volume | 20 µL[2] |
Preparation of Solutions
a. Mobile Phase Preparation:
-
For Acetonitrile/Water: Mix 900 mL of acetonitrile with 100 mL of HPLC-grade water. Degas the solution using sonication or vacuum filtration.[2]
-
For Acetonitrile/Buffer/Methanol: Prepare a 0.02 M NaH₂PO₄ buffer and adjust the pH to 2.5 with phosphoric acid. Mix 850 mL of acetonitrile, 100 mL of the buffer, and 50 mL of methanol. Degas the final mixture.[3]
b. Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and bring to volume with the mobile phase or methanol.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
c. Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards.
-
A suitable concentration range is 5 - 100 µg/mL.[1][3] For example, prepare standards at 5, 10, 25, 50, and 100 µg/mL.
d. Sample Preparation:
-
Accurately weigh a portion of the sample matrix expected to contain a known amount of the analyte.
-
The extraction solvent should be a strong organic solvent like methanol or the mobile phase itself.[1][4] For high-fat matrices, initial dispersion in a solvent like dichloromethane may be necessary before extraction with a polar solvent.[5]
-
For solid or semi-solid samples (e.g., creams), disperse the sample in the chosen solvent and sonicate for 10-15 minutes to facilitate extraction.[3]
-
Centrifuge the sample extract to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5][6]
-
Dilute the filtered extract with the mobile phase if necessary to fall within the calibration curve range.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in triplicate, starting from the lowest concentration.
-
Generate a calibration curve by plotting the mean peak area against the concentration of the standards. Calculate the correlation coefficient (R²), which should be ≥ 0.999.
-
Inject 20 µL of the prepared sample solutions in triplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Method Validation Summary
The following table presents typical validation parameters for this type of HPLC method, demonstrating its suitability for quantitative analysis.
| Validation Parameter | Typical Result | Reference |
| Linearity Range | 5 - 100 µg/mL | [1][3] |
| Correlation Coefficient (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.12 µg/mL | [2] |
| Limit of Quantification (LOQ) | ~0.4 µg/mL | [7] |
| Accuracy (Recovery) | 95.7% - 101.4% | [3][8] |
| Precision (RSD%) | < 2.0% | [3] |
Visualization of Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in various matrices.[2] The isocratic elution allows for a stable baseline and reproducible results, making it suitable for routine quality control in research and industrial settings. Adherence to the detailed protocol and proper system validation will ensure reliable and consistent data.
References
- 1. HPLC Determination of Ascorbyl Palmitate in Foods [mat-test.com]
- 2. researchgate.net [researchgate.net]
- 3. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 4. Determination of ascorbyl palmitate by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 5. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. UV Spectrophotometric Method Development and Validation for the Determination of Ascorbyl Palmitate in Bulk and its Pharmaceutical Dosage Form - ProQuest [proquest.com]
- 8. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
Application Notes and Protocols for Liposomal Formulations with 2,6-Di-O-palmitoyl-L-ascorbic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid, a lipophilic derivative of ascorbic acid (Vitamin C), offers enhanced stability and skin permeability, making it a valuable compound in cosmetics and pharmaceuticals for its antioxidant and collagen-stimulating properties.[1] Liposomal encapsulation of this molecule further enhances its delivery and efficacy. These application notes provide detailed protocols for the preparation and characterization of liposomal formulations containing this compound.
Key Applications
-
Dermatology and Cosmetics: Utilized for its anti-aging, photoprotective, and anti-pigmentation effects. Liposomal delivery enhances penetration into the stratum corneum.[2]
-
Drug Delivery: Serves as a carrier for various therapeutic agents, potentially enhancing the stability and targeting of drugs.[3][4]
-
Nutraceuticals: Employed as a stable, fat-soluble source of Vitamin C in dietary supplements.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on liposomal formulations of this compound (ascorbyl palmitate).
Table 1: Formulation Parameters and Liposome Characteristics
| Liposome Composition (Molar Ratio) | Active Compound | Method of Preparation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Soy Phosphatidylcholine, Cholesterol | Ascorbyl Palmitate | Film Hydration & Sonication | Not Specified | Not Specified | -35.4 | Not Specified | [5] |
| Phosphatidylcholine, Cholesterol | Ascorbic Acid & Ascorbyl Palmitate | Not Specified | 161 | 0.215 | -31.7 | 79 (for AP) | [6] |
| Phosal 40IP, Ascorbyl Palmitate, Propylene Glycol, Phenoxyethanol | Ascorbyl Palmitate | Not Specified | 783 | Not Specified | -63.67 | 92.02 | [7] |
| Ascorbyl Palmitate, Cholesterol, Dicetyl Phosphate | Azidothymidine | Film Hydration & Sonication | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Table 2: Stability of Ascorbyl Palmitate Liposomes
| Formulation | Storage Conditions | Duration | Key Findings | Reference |
| Liposomes with co-encapsulated Ascorbic Acid and Ascorbyl Palmitate | Refrigeration | 60 days | Maintained physical and chemical properties. | [6] |
| Curcumin-loaded liposomes with Ascorbyl Palmitate | Not Specified | Not Specified | Ascorbyl palmitate enhanced physical stability and retention of curcumin. | [5] |
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration
This protocol is a widely used method for encapsulating lipophilic compounds like this compound.[8][9]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., Soy Phosphatidylcholine, Egg Phosphatidylcholine)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
-
Polycarbonate membranes (if using extrusion)
Procedure:
-
Lipid and Drug Dissolution: Dissolve the desired amounts of lipids (e.g., phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform) in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator. This will form a thin, uniform lipid film on the inner wall of the flask. The temperature should be maintained above the phase transition temperature of the lipids.
-
Drying: Dry the lipid film under a vacuum for at least one hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) to the flask. The temperature of the buffer should be above the lipid phase transition temperature. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.
-
Size Reduction (Extrusion): For a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated multiple times (e.g., 10-20 passes) to ensure homogeneity.
Protocol 2: Determination of Encapsulation Efficiency
This protocol describes a method to separate free this compound from the liposome-encapsulated form, followed by quantification using High-Performance Liquid Chromatography (HPLC).[3][7]
Materials:
-
Liposome suspension
-
Protamine solution (10 mg/mL)
-
Methanol
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Separation of Free Drug: Mix the liposomal dispersion with an equal volume of protamine solution and vortex for 60 seconds. The protamine will cause the aggregation of the liposomes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 20,000 rpm) for 15 minutes. The liposomes will form a pellet, leaving the free drug in the supernatant.
-
Quantification:
-
Carefully collect the supernatant and analyze the concentration of free this compound using a validated HPLC method.
-
Dissolve the pellet in a suitable solvent (e.g., methanol) and analyze the concentration of encapsulated this compound using HPLC.
-
-
Calculation of Encapsulation Efficiency (EE): EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
Protocol 3: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).[10]
-
Procedure: Dilute the liposome suspension with an appropriate buffer (e.g., PBS) to a suitable concentration. Analyze the sample using a DLS instrument to determine the average particle size (Z-average) and PDI. The PDI value indicates the breadth of the size distribution.
2. Zeta Potential Analysis:
-
Technique: Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer). The zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability against aggregation.[10][11]
Visualizations
Caption: Experimental workflow for liposome preparation and characterization.
Caption: Role of ascorbate in collagen synthesis.
Caption: Antioxidant action of this compound.
References
- 1. Ascorbyl Palmitate | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liposomal Encapsulation of Ascorbyl Palmitate: Influence on Skin Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ascorbic acid and ascorbyl palmitate-loaded liposomes: Development, characterization, stability evaluation, in vitro security profile, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ascorbyl palmitate vesicles (Aspasomes): formation, characterization and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. brookhaveninstruments.com [brookhaveninstruments.com]
Application Notes and Protocols for 2,6-Di-O-palmitoyl-L-ascorbic acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic and highly stable derivative of L-ascorbic acid (Vitamin C). Unlike its parent molecule, which is prone to oxidation in aqueous environments, the esterification of palmitic acid at both the 2 and 6 positions of the ascorbic acid molecule enhances its stability, making it a compound of interest for applications requiring a durable source of Vitamin C.[1][2] These application notes provide a summary of the known effects of this compound in cell culture, along with protocols for its preparation and use.
Biological Activity and Effects in Cell Culture
Current research on the direct effects of this compound in cell culture is limited. However, a key study has investigated its cytotoxic potential.
Cytotoxicity
A study on the malignant leukemia P388 cell line found that this compound was non-toxic and did not inhibit cell proliferation at concentrations up to 1000 µg/mL after 72 hours of incubation. The researchers suggested that the stability of the 2,6-disubstituted derivative and its resistance to hydrolysis may render it biologically inactive. This is in contrast to 6-substituted ascorbyl esters, which were found to be highly toxic at similar concentrations.
It is important to note that this finding is based on a single cell line, and the effects on other cancerous or non-cancerous cell lines have not been extensively reported.
Quantitative Data Summary
| Cell Line | Compound | Concentration Range (µg/mL) | Incubation Time | Observed Effect |
| P388 (malignant leukemia) | This compound | 1, 10, 100, 500, 1000 | 72 hours | Non-toxic, no inhibition of cell growth |
Experimental Protocols
Due to the limited specific literature on this compound in cell culture, the following protocols are based on its known lipophilic properties and general laboratory best practices for similar compounds.
Preparation of Stock Solution
This compound is a lipophilic compound and is practically insoluble in water. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving lipophilic compounds for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Determine the desired stock concentration. A 10 mg/mL stock solution is a common starting point.
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Treatment of Cells in Culture
Materials:
-
Plated cells in appropriate cell culture medium
-
Prepared stock solution of this compound in DMSO
-
Cell culture medium
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in fresh cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Perform serial dilutions in the culture medium to achieve a range of working concentrations.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control in your experiment by treating a set of cells with medium containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Incubate the cells for the desired experimental duration.
Visualizations
Hypothetical Cellular Uptake of Lipophilic Molecules
Caption: Hypothetical pathways for cellular uptake of this compound.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for assessing the cytotoxicity of this compound.
Considerations and Future Research
-
Solubility: While DMSO is a common solvent, it is essential to determine the optimal concentration that ensures complete solubilization without inducing precipitation upon dilution in aqueous culture media.
-
Cell Type Specificity: The lack of toxicity observed in P388 cells may not be representative of all cell lines. Further studies are needed to evaluate the effects of this compound on a broader range of both cancerous and non-cancerous cells.
-
Cellular Uptake and Metabolism: Research into the cellular uptake and metabolic fate of this compound is warranted. Understanding whether the compound enters the cell and if it can be hydrolyzed to release active ascorbic acid is crucial for determining its potential applications.
-
Stability in Culture Media: Although known for its general stability, specific studies on the stability of this compound in various cell culture media over typical experimental durations would be beneficial.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of 2,6-Di-O-palmitoyl-L-ascorbic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of ascorbic acid (Vitamin C). Its esterification with palmitic acid at the 2 and 6 positions enhances its stability and solubility in lipid-rich environments, making it a compound of interest for applications in cosmetics, pharmaceuticals, and food preservation.[1] The antioxidant properties of this molecule are crucial to its function, as it is designed to protect cells and lipid-based formulations from oxidative stress.[1]
These application notes provide detailed protocols for assessing the antioxidant activity of this compound using common in vitro chemical assays—DPPH and ABTS—as well as a more biologically relevant cellular antioxidant activity (CAA) assay.
Mechanism of Antioxidant Action
Ascorbic acid and its derivatives act as antioxidants by donating electrons to neutralize reactive oxygen species (ROS). In a cellular context, ascorbates can also activate signaling pathways that lead to the expression of endogenous antioxidant enzymes. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4][5][6] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes.
Quantitative Data Summary
| Compound | Assay | IC50 (µg/mL) | TEAC Value | Solvent | Reference |
| L-Ascorbic Acid | DPPH | 3.12 - 10.65 | - | Methanol/Ethanol | [7][8][9] |
| Ascorbyl-6-palmitate | DPPH | Varies | - | Methanol/Ethanol | [10] |
| L-Ascorbic Acid | ABTS | - | ~1.0 | Ethanol/Water | [10] |
| Ascorbyl-6-palmitate | ABTS | - | ~0.5-0.6 | Methanol/Ethanol | [10] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard, Trolox. Values for Ascorbyl-6-palmitate can vary depending on the specific assay conditions.
Experimental Protocols
The following are detailed protocols for assessing the antioxidant activity of this compound.
Workflow Overview
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
a. Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
L-Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
b. Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (L-Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of the sample or standard dilutions to respective wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 50 µL of the solvent instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % inhibition against the concentration of the sample/standard to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
a. Materials and Reagents:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Methanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
b. Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution and serial dilutions of this compound and the Trolox standard as described in the DPPH protocol.
-
-
Assay Procedure:
-
To a 96-well plate, add 20 µL of the sample or standard dilutions to respective wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Shake the plate and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
Plot the % inhibition against the concentration of the standard (Trolox) to create a standard curve.
-
Express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC), typically in µM Trolox equivalents per µM or µg/mL of the sample.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
a. Materials and Reagents:
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum and antibiotics
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator
-
Quercetin (as a positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
b. Protocol:
-
Cell Culture:
-
Culture HepG2 cells in a 96-well black microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
-
Cell Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with 100 µL of medium containing the test compound at various concentrations, along with 25 µM DCFH-DA, for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution in PBS to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve for fluorescence versus time.
-
Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Express the results as micromoles of Quercetin Equivalents (QE) per mole of the compound.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the antioxidant activity of this compound. It is recommended to use a combination of chemical and cellular assays to obtain a thorough understanding of its antioxidant potential. Due to the lipophilic nature of the compound, careful consideration of appropriate solvents is essential for accurate and reproducible results. The provided data for the related compound, ascorbyl-6-palmitate, can serve as a valuable reference point for these investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulation of Stable Emulsions with 2,6-Di-O-palmitoyl-L-ascorbic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of ascorbic acid (Vitamin C). Its esterification at both the 2 and 6 positions is intended to enhance its stability and facilitate its incorporation into the oil phase of emulsion systems.[1] This document provides detailed application notes and protocols for the formulation of stable emulsions using this compound, targeting applications in the cosmetic and pharmaceutical fields. While specific data on the emulsifying properties of this compound is limited, the following protocols are based on established principles for formulating emulsions with lipophilic derivatives of ascorbic acid, such as the more commonly studied ascorbyl palmitate.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing stable emulsion formulations.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₆₈O₈ | Chem-Impex |
| Molecular Weight | 652.95 g/mol | Chem-Impex |
| Appearance | White to light yellow crystalline powder | TCI |
| Solubility | Soluble in oils, limited water solubility | [1] |
| Stability | More stable than ascorbic acid | [1] |
Formulation of Oil-in-Water (O/W) Emulsions
This compound, being a lipophilic molecule, will reside in the oil phase of an O/W emulsion. It can act as a lipophilic surfactant and antioxidant. The following is a general protocol for the preparation of an O/W emulsion.
Experimental Protocol: O/W Emulsion Preparation (Beaker Method)
This protocol outlines a common laboratory-scale method for preparing O/W emulsions.
-
Phase Preparation:
-
Oil Phase (Phase A): In a beaker, combine this compound with other oil-soluble ingredients (e.g., carrier oils, emollients, and other lipophilic active ingredients). Heat the mixture to 70-75°C with gentle stirring until all components are melted and homogeneously mixed.
-
Aqueous Phase (Phase B): In a separate beaker, combine all water-soluble ingredients (e.g., purified water, humectants, hydrophilic emulsifiers, and preservatives). Heat this phase to 70-75°C with stirring until all solids are dissolved.
-
-
Emulsification:
-
Slowly add the oil phase (Phase A) to the aqueous phase (Phase B) while maintaining the temperature and continuously stirring with a high-shear homogenizer.
-
Homogenize the mixture for 5-10 minutes at a moderate to high speed. The optimal speed and time will depend on the batch size and the specific homogenizer used.
-
-
Cooling:
-
After homogenization, allow the emulsion to cool down to room temperature under gentle, continuous stirring.
-
-
Final Additions:
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as fragrances or certain active ingredients (Phase C).
-
Adjust the pH of the final emulsion to the desired range (typically 4.5-6.5 for cosmetic applications) using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).
-
Example Formulation
The following table provides an example of a starting formulation for an O/W cream incorporating this compound. The concentrations should be optimized for desired stability and sensory characteristics.
| Phase | Ingredient | Function | Concentration (% w/w) |
| A | This compound | Active Ingredient, Lipophilic Surfactant | 1.0 - 5.0 |
| Caprylic/Capric Triglyceride | Emollient | 10.0 | |
| Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 3.0 | |
| Glyceryl Stearate | Emulsifier | 2.0 | |
| B | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 5.0 | |
| Polysorbate 20 | Hydrophilic Emulsifier | 2.0 | |
| Xanthan Gum | Thickener | 0.3 | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Fragrance | Fragrance | 0.1 |
Stability Testing of Emulsions
To ensure the long-term quality and efficacy of the formulated emulsion, a comprehensive stability testing protocol is essential. This involves evaluating the physical and chemical integrity of the product under various environmental conditions.
Experimental Protocol: Accelerated Stability Testing
Accelerated stability testing is designed to predict the long-term stability of a product in a shorter period by subjecting it to stress conditions.[2][3][4]
-
Sample Preparation: Prepare a sufficient quantity of the emulsion and package it in the intended final packaging.
-
Storage Conditions: Store the samples under the following conditions for a period of 1 to 3 months:[2][3][5]
-
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
-
Room Temperature (Control): 25°C ± 2°C / 60% RH ± 5% RH
-
Low Temperature: 4°C ± 2°C
-
Freeze-Thaw Cycles: Alternate between -5°C and 25°C for 24-hour cycles, for a total of 3-5 cycles.
-
-
Evaluation Parameters and Schedule: Evaluate the samples at predetermined time points (e.g., 0, 15, 30, 60, and 90 days) for the following parameters:[2]
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | No significant change in color, odor, or texture. No phase separation. |
| pH | pH meter | Within the specified range (e.g., 4.5-6.5). |
| Viscosity | Viscometer/Rheometer | Within the specified range. |
| Microscopic Analysis | Optical Microscopy | No significant change in globule size or distribution. |
| Centrifugation Test | Centrifuge at 3000 rpm for 30 min | No phase separation or creaming. |
Quantitative Data Summary
| Parameter | Time Point | 4°C | 25°C | 40°C |
| pH | Day 0 | 5.5 | 5.5 | 5.5 |
| Day 30 | 5.4 | 5.3 | 5.1 | |
| Day 90 | 5.3 | 5.1 | 4.8 | |
| Viscosity (cP) | Day 0 | 10,000 | 10,000 | 10,000 |
| Day 30 | 10,100 | 9,800 | 8,500 | |
| Day 90 | 10,000 | 9,500 | 7,000 | |
| Globule Size (µm) | Day 0 | 2.5 | 2.5 | 2.5 |
| Day 30 | 2.6 | 2.8 | 3.5 | |
| Day 90 | 2.7 | 3.2 | 5.0 |
Note: The data in this table is illustrative and based on general observations for ascorbyl palmitate emulsions. Actual results will vary depending on the specific formulation.
Characterization of Emulsions
Detailed characterization of the emulsion provides insights into its physical properties and performance.
Experimental Protocol: Particle Size Analysis
Dynamic Light Scattering (DLS) is a common technique for measuring the particle size distribution of nanoemulsions and fine emulsions.
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Data Acquisition: Allow the sample to equilibrate to the measurement temperature (typically 25°C). Perform at least three measurements to ensure reproducibility.
-
Analysis: Analyze the correlation function to obtain the average particle size (Z-average) and the polydispersity index (PDI).
Experimental Protocol: Rheological Analysis
Rheology studies the flow and deformation of materials. For emulsions, it provides information on viscosity, shear-thinning behavior, and viscoelastic properties.
-
Instrument Setup: Use a rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Sample Loading: Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Flow Sweep: Perform a steady-state flow sweep by varying the shear rate and measuring the resulting shear stress and viscosity. This will determine the shear-thinning or shear-thickening behavior of the emulsion.
-
Oscillatory Sweep: Conduct a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). This provides information on the emulsion's structure and stability.
Visualizations
Experimental Workflow for O/W Emulsion Preparation
Caption: Workflow for preparing an O/W emulsion.
Logical Flow for Accelerated Stability Testing
Caption: Flowchart for accelerated stability testing.
References
Application Note and Protocol: In Vitro Skin Permeation Study of 2,6-Di-O-palmitoyl-L-ascorbic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C) designed to enhance stability and skin penetration.[1] As a potent antioxidant and a key player in collagen synthesis, its effective delivery into the skin is of significant interest for dermatological and cosmetic applications.[1][2][3] This document provides a detailed protocol for conducting an in vitro skin permeation study of this compound using Franz diffusion cells, a widely accepted method for evaluating the transdermal absorption of topical formulations.[4][5] The protocol outlines the preparation of porcine ear skin, the experimental setup, and the analytical method for quantification.
Experimental Overview
The in vitro skin permeation study is performed using vertical Franz diffusion cells.[4] Porcine ear skin, a reliable surrogate for human skin due to its structural similarities, is used as the membrane separating the donor and receptor chambers.[6][7] The test formulation containing this compound is applied to the outer surface of the skin (stratum corneum) in the donor chamber. The amount of the compound that permeates through the skin into the receptor fluid is measured over time using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for the in vitro skin permeation study.
Materials and Equipment
Materials:
-
This compound (purity >97%)
-
Porcine ears (from a local abattoir)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Purified water (18.2 MΩ·cm)
-
Formulation vehicle (e.g., propylene glycol, ethanol, or a cream base)
Equipment:
-
Vertical Franz diffusion cells with clamps
-
Water bath with circulator
-
Magnetic stirrer
-
Dermatome
-
Scalpel and forceps
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Syringe filters (0.22 µm)
-
Micropipettes
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonicator
Experimental Protocols
Preparation of Porcine Ear Skin Membrane
-
Source and Storage: Obtain fresh porcine ears. If not used immediately, store them at -20°C.
-
Thawing and Cleaning: Thaw frozen ears in PBS at room temperature.[7] Wash the ears thoroughly under running water to remove any dirt.
-
Hair Removal and Excision: Carefully shave the hair from the dorsal side of the ear. Excise the full-thickness skin from the underlying cartilage using a scalpel.[8]
-
Subcutaneous Fat Removal: Remove any remaining subcutaneous fat and connective tissue from the dermal side of the excised skin.
-
Dermatoming: Cut the skin into smaller sections and use a dermatome to obtain skin membranes of a uniform thickness, approximately 500 µm.[9]
-
Hydration: Immerse the prepared skin membranes in PBS for at least 30 minutes before mounting them in the Franz cells.[10]
Franz Diffusion Cell Setup and Sampling
-
Receptor Fluid Preparation: For the lipophilic this compound, prepare a receptor fluid of PBS:Ethanol (e.g., 50:50 v/v) to ensure sink conditions. Degas the solution by sonication before use.[1]
-
Cell Assembly:
-
Fill the receptor chamber of each Franz cell with the degassed receptor fluid, ensuring there are no air bubbles.[1]
-
Place a magnetic stir bar in the receptor chamber.
-
Carefully mount the hydrated porcine skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Ensure a leak-proof seal and clamp the two chambers together.[1]
-
-
Temperature Equilibration: Place the assembled cells in the magnetic stirrer block connected to a circulating water bath set to maintain a skin surface temperature of 32 ± 1°C. Allow the system to equilibrate for 30 minutes.
-
Formulation Application: Accurately weigh and apply a finite dose of the test formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber through the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[1]
-
Store the collected samples at 4°C until HPLC analysis.
-
HPLC Quantification of this compound
-
Chromatographic Conditions (Example):
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the receptor fluid (e.g., 0.5 - 100 µg/mL). Analyze these standards to generate a calibration curve.
-
Sample Analysis: Filter the collected samples from the permeation study through a 0.22 µm syringe filter and inject them into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with the standard curve.
Data Presentation and Analysis
The cumulative amount of this compound permeated per unit area (µg/cm²) is plotted against time (h). The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) are calculated from the linear portion of this plot.
Table 1: Illustrative Permeation Parameters for this compound (Note: The following data is hypothetical and serves as an example for reporting results.)
| Parameter | Symbol | Value | Unit |
| Steady-State Flux | Jss | 1.25 | µg/cm²/h |
| Permeability Coefficient | Kp | 1.25 x 10⁻³ | cm/h |
| Lag Time | tL | 2.5 | h |
| Amount in Skin at 24h | Qskin | 15.8 | µg/cm² |
| Total Permeated at 24h | Q24h | 26.9 | µg/cm² |
Mechanism of Action: Signaling Pathway
Upon permeation into the viable epidermis and dermis, this compound is expected to be hydrolyzed by cutaneous esterases to release active L-ascorbic acid. L-ascorbic acid then exerts its biological effects through two primary pathways: antioxidant protection and stimulation of collagen synthesis.[2][12]
Caption: Proposed mechanism of action for this compound in the skin.
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. Vitamin C and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. karger.com [karger.com]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. brainly.com [brainly.com]
- 11. mdpi.com [mdpi.com]
- 12. The Roles of Vitamin C in Skin Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2,6-Di-O-palmitoyl-L-ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of ascorbic acid (Vitamin C). Its enhanced stability and solubility in lipids make it a compound of interest for applications in pharmaceuticals, cosmetics, and food science.[1] Accurate and robust analytical methods are crucial for its characterization, ensuring identity, purity, and stability. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is typically employed, leveraging the nonpolar nature of the palmitoyl chains.
Application Note: HPLC Analysis
This method is designed for the quantitative determination of this compound in bulk material and formulated products. The described protocol is adapted from established methods for the analysis of ascorbyl palmitate, a structurally related compound.[2][3][4]
// Nodes Sample [label="Sample Preparation\n(Dissolution in appropriate solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration\n(0.45 µm filter)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC_System [label="HPLC System\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mobile_Phase [label="Mobile Phase Delivery\n(Isocratic or Gradient)", fillcolor="#FBBC05", fontcolor="#202124"]; Injection [label="Sample Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="Chromatographic Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="UV Detection\n(e.g., 243-250 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Acquisition & Analysis\n(Peak integration and quantification)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> Filtration; Filtration -> Injection; Mobile_Phase -> HPLC_System; Injection -> HPLC_System; HPLC_System -> Separation; Separation -> Detection; Detection -> Data_Analysis; } caption: "HPLC Analysis Workflow"
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffered aqueous solution (e.g., 0.02 M potassium phosphate monobasic, pH adjusted to 3.5). A typical starting point could be a ratio of 85:10:5 (v/v/v) of acetonitrile:methanol:buffer.[5] The mobile phase may require optimization depending on the specific column and instrumentation.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a suitable organic solvent such as methanol or a mixture of the mobile phase components.
-
Dilute to a final concentration within the linear range of the method (e.g., 0.5 - 100 µg/mL).[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the compound by comparing its peak area with that of a standard of known concentration.
| Parameter | Value | Reference |
| Column Type | Reversed-phase C18 | [3][4] |
| Mobile Phase | Acetonitrile/Methanol/Buffer | [2][5] |
| Flow Rate | 1.0 mL/min | [4][6] |
| Detection Wavelength | 243 - 250 nm | [3][4][6] |
| Column Temperature | 30 °C | [4][6] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural confirmation of this compound by providing accurate mass determination. When coupled with liquid chromatography (LC-MS), it offers high selectivity and sensitivity for both identification and quantification.
Application Note: LC-MS/MS Analysis
This method is suitable for the confirmation of the identity of this compound and for its sensitive quantification in complex matrices. The protocol is based on established methods for ascorbyl esters.[7][8][9]
// Nodes Sample_Prep [label="Sample Preparation\n(Extraction and dilution)", fillcolor="#F1F3F4", fontcolor="#202124"]; LC_Separation [label="LC Separation\n(Reversed-phase C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ionization [label="Electrospray Ionization (ESI)\n(Negative or Positive Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; Mass_Analyzer1 [label="Quadrupole 1 (Q1)\n(Precursor Ion Selection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collision_Cell [label="Quadrupole 2 (q2)\n(Collision-Induced Dissociation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mass_Analyzer2 [label="Quadrupole 3 (Q3)\n(Product Ion Scanning)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detector [label="Detector", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Data_System [label="Data System\n(Mass Spectrum Analysis)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Sample_Prep -> LC_Separation; LC_Separation -> Ionization; Ionization -> Mass_Analyzer1; Mass_Analyzer1 -> Collision_Cell; Collision_Cell -> Mass_Analyzer2; Mass_Analyzer2 -> Detector; Detector -> Data_System; } caption: "LC-MS/MS Analysis Workflow"
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Use the same or a similar LC method as described in the HPLC section. For MS compatibility, replace non-volatile buffers like phosphate with volatile alternatives such as formic acid or ammonium formate.[10]
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for ascorbyl esters.[7][8]
-
Scan Mode: Full scan for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantification.
-
Expected Ion: The deprotonated molecule [M-H]⁻ is expected at m/z 651.5. The exact mass is 652.49.[11]
-
MRM Transitions: Specific precursor-to-product ion transitions should be determined by infusing a standard solution of this compound.
| Parameter | Value | Reference |
| Ionization Mode | Electrospray (ESI), Negative | [7][8] |
| Expected [M-H]⁻ | m/z 651.5 | [11] |
| Scan Mode | Full Scan, MRM | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive analytical technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Application Note: NMR Analysis
¹H and ¹³C NMR are used to confirm the identity and structure of this compound. The chemical shifts will be indicative of the ascorbic acid backbone and the attached palmitoyl chains. The position of esterification can be confirmed by 2D NMR techniques like HMBC and HSQC. The data presented here are based on the analysis of similar ascorbyl esters.[12]
// Nodes Molecule [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; H_NMR [label="¹H NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_NMR [label="¹³C NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; TwoD_NMR [label="2D NMR (COSY, HSQC, HMBC)", fillcolor="#FBBC05", fontcolor="#202124"]; Proton_Environment [label="Proton Environments\n(Chemical Shift, Integration, Multiplicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbon_Skeleton [label="Carbon Skeleton\n(Chemical Shift)", fillcolor="#F1F3F4", fontcolor="#202124"]; Connectivity [label="H-H and C-H Connectivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure_Confirmation [label="Structural Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Molecule -> H_NMR; Molecule -> C_NMR; Molecule -> TwoD_NMR; H_NMR -> Proton_Environment; C_NMR -> Carbon_Skeleton; TwoD_NMR -> Connectivity; Proton_Environment -> Structure_Confirmation; Carbon_Skeleton -> Structure_Confirmation; Connectivity -> Structure_Confirmation; } caption: "NMR Structural Elucidation Logic"
Experimental Protocol: NMR
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve an appropriate amount of the sample in a deuterated solvent such as deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD).
3. Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC).
4. Expected Chemical Shifts (based on related structures):
-
¹H NMR: Signals corresponding to the protons of the ascorbic acid moiety and the long aliphatic chains of the palmitoyl groups. The protons on the ascorbic acid backbone will appear at characteristic chemical shifts.[13][14]
-
¹³C NMR: Resonances for the carbonyl carbons of the ester groups, the carbons of the ascorbic acid ring, and the carbons of the palmitoyl chains.[12][15]
| Technique | Purpose |
| ¹H NMR | Provides information on the different types of protons and their relative numbers. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the positions of the palmitoyl groups. |
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for characterizing the thermal properties of this compound, including its melting point and thermal stability.
Application Note: Thermal Analysis
DSC is used to determine the melting point and enthalpy of fusion, which are important physical properties for material characterization and formulation development. TGA provides information on the thermal stability and decomposition profile of the compound. While specific data for the di-palmitoyl derivative is not widely available, the methodology is based on the analysis of ascorbic acid and its other derivatives.[16][17]
Experimental Protocol: DSC and TGA
1. Instrumentation:
-
Differential Scanning Calorimeter (DSC).
-
Thermogravimetric Analyzer (TGA).
2. DSC Method:
-
Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting point (onset or peak of the endothermic transition).
3. TGA Method:
-
Accurately weigh a sample (5-10 mg) into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature.
| Technique | Information Obtained |
| DSC | Melting point, enthalpy of fusion, thermal transitions. |
| TGA | Thermal stability, decomposition temperature, residual mass. |
Conclusion
The analytical techniques and protocols described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectrometric, and thermal analysis methods will ensure the accurate identification, quantification, and quality control of this important lipophilic vitamin C derivative in research and development settings. It is important to note that while these protocols are based on established analytical principles and data from similar compounds, method optimization and validation are essential for specific applications.
References
- 1. Therapeutic Perspective of Vitamin C and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ascorbyl palmitate by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 3. HPLC Determination of Ascorbyl Palmitate in Foods [mat-test.com]
- 4. Simultaneous Determination of L-Ascorbic Acid and L-Ascorbylpalmitate Using RP-HPLC Method | Scientific.Net [scientific.net]
- 5. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Ascorbyl Palmitate and Ascorbyl Stearate in Foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Separation of Ascorbyl palmitate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. This compound | C38H68O8 | CID 54686917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ascorbyl Palmitate(137-66-6) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Physicochemical and Thermal Characterization of Ascorbic Acid: Impact of Biofield Energy Treatment [gavinpublishers.com]
Troubleshooting & Optimization
improving the solubility of 2,6-Di-O-palmitoyl-L-ascorbic acid for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Di-O-palmitoyl-L-ascorbic acid (ASC-DP). The focus is on improving its solubility for in vitro assays to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ASC-DP) and why is it difficult to dissolve in aqueous solutions?
A1: this compound (ASC-DP) is a fat-soluble (lipophilic) derivative of ascorbic acid (Vitamin C). Its structure includes two palmitoyl chains, which are long hydrocarbon chains that repel water. This chemical property makes ASC-DP highly insoluble in aqueous solutions like cell culture media, leading to challenges in its application for in vitro studies.
Q2: What is the recommended solvent for preparing a stock solution of ASC-DP?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of ASC-DP. While specific data for ASC-DP is limited, the structurally similar compound ascorbyl palmitate is soluble in DMSO at approximately 30 mg/mL.[1] It is crucial to use anhydrous (dry) DMSO to prevent the introduction of water, which can reduce the solubility of ASC-DP.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is generally considered safe, with concentrations below 0.1% being ideal. However, the sensitivity to DMSO can be cell line-specific, so it is best to perform a vehicle control experiment to determine the tolerance of your specific cells.
Q4: My ASC-DP precipitates when I add the DMSO stock solution to my cell culture medium. What is happening and how can I prevent this?
A4: This phenomenon is often referred to as "solvent shock" or "crashing out." It occurs when the concentrated DMSO stock is rapidly diluted in the aqueous environment of the cell culture medium, causing the poorly soluble ASC-DP to precipitate. To prevent this, a slow, gradual dilution into pre-warmed (37°C) media while gently vortexing is recommended. Creating an intermediate dilution in a smaller volume of media can also help.
Troubleshooting Guides
Issue 1: Immediate Precipitation of ASC-DP Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in solvent polarity from DMSO to the aqueous medium causes the lipophilic ASC-DP to precipitate. | 1. Pre-warm the cell culture medium to 37°C. 2. Add the ASC-DP stock solution dropwise while gently swirling or vortexing the medium. 3. Consider preparing an intermediate dilution in a small volume of medium before adding to the final volume. |
| High Final Concentration | The desired final concentration of ASC-DP in the medium exceeds its aqueous solubility limit. | 1. Decrease the final working concentration of ASC-DP. 2. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Low Temperature of Media | The solubility of many compounds, including ASC-DP, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can still lead to precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Cloudiness or Precipitate Observed in the Culture Wells After Incubation
| Potential Cause | Explanation | Recommended Solution |
| Delayed Precipitation | Even if not immediately visible, ASC-DP may slowly precipitate out of the solution over time at 37°C. | 1. Reduce the final concentration of ASC-DP. 2. Include a vehicle control (medium with the same final concentration of DMSO) to differentiate between compound precipitation and other issues. 3. For longer incubation times, consider refreshing the media with a freshly prepared ASC-DP solution at intermediate time points. |
| Interaction with Media Components | Components in the serum or media supplements may interact with ASC-DP, reducing its solubility. | 1. Test the solubility of ASC-DP in serum-free versus serum-containing media. 2. If using serum-free media, the absence of proteins that can help solubilize compounds may be a factor. Consider adding a carrier protein like bovine serum albumin (BSA), if compatible with your experimental design. |
| Microbial Contamination | Bacterial or fungal contamination can cause the media to appear cloudy. | 1. Visually inspect the culture under a microscope to check for microbial contamination. 2. If contamination is suspected, discard the culture and review your sterile technique. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of ASC-DP in DMSO
Materials:
-
This compound (ASC-DP) (Molecular Weight: ~652.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 6.53 mg of ASC-DP powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the ASC-DP is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution of ASC-DP in Cell Culture Medium
Materials:
-
10 mM ASC-DP stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tube
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.
-
In a sterile conical tube, add 10 mL of the pre-warmed medium.
-
While gently swirling or vortexing the conical tube containing the medium, slowly add 10 µL of the 10 mM ASC-DP stock solution drop-by-drop. This gradual addition is crucial to prevent precipitation.
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Quantitative Data Summary
| Solvent | Compound | Solubility | Notes |
| DMSO | Ascorbyl Palmitate | ~30 mg/mL[1] | A structurally similar compound to ASC-DP. |
| Ethanol | Ascorbyl Palmitate | ~10 mg/mL[1] | May be an alternative solvent, but DMSO generally has higher solubilizing power for highly lipophilic compounds. |
| DMSO:PBS (1:1) | Ascorbyl Palmitate | ~0.5 mg/mL[1] | Illustrates the significant drop in solubility in an aqueous buffer. |
| Cell Culture Parameter | Recommended Value | Rationale |
| Final DMSO Concentration | < 0.5% (ideally < 0.1%) | To minimize cytotoxicity. |
| Media Temperature for Dilution | 37°C | To maximize solubility. |
Visualizations
Caption: Workflow for preparing ASC-DP solutions.
Caption: JNK signaling pathway in ASC-DP induced apoptosis.
References
preventing degradation of 2,6-Di-O-palmitoyl-L-ascorbic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2,6-Di-O-palmitoyl-L-ascorbic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a lipophilic (fat-soluble) derivative of L-ascorbic acid (Vitamin C). It is synthesized by esterifying L-ascorbic acid with two palmitic acid molecules. This modification enhances its solubility in lipid-based formulations and is believed to improve skin penetration. However, like L-ascorbic acid and its other derivatives, it is susceptible to degradation, which can lead to a loss of its antioxidant efficacy and the formation of undesirable byproducts.
Q2: What are the primary degradation pathways for this compound in solution?
The degradation of this compound in solution is primarily driven by two chemical processes:
-
Oxidation: The enediol group of the ascorbic acid moiety is prone to oxidation, which is accelerated by exposure to oxygen, light, heat, and the presence of transition metal ions (e.g., copper and iron).[1][2] This process leads to the formation of dehydroascorbic acid derivatives and further irreversible degradation products.
-
Hydrolysis: The ester linkages at the 2- and 6-positions can be hydrolyzed, particularly in aqueous environments and at non-optimal pH values, cleaving off the palmitic acid chains and eventually leading to the formation of L-ascorbic acid, which is itself unstable. Esterification at the 6-position with palmitic acid does not completely prevent hydrolysis of the molecule.[3][4]
Q3: What are the key factors that influence the stability of this compound in solution?
Several factors can significantly impact the stability of this compound:
| Factor | Effect on Stability |
| pH | The stability of ascorbyl esters is pH-dependent. Acidic conditions can promote hydrolysis of the ester bonds, while alkaline conditions can accelerate the oxidation of the ascorbyl moiety. |
| Temperature | Higher temperatures increase the rate of both oxidation and hydrolysis, leading to faster degradation.[2] |
| Light Exposure | UV radiation can catalyze the oxidative degradation of the ascorbic acid portion of the molecule.[2][5] |
| Oxygen | The presence of dissolved oxygen is a critical factor in the oxidative degradation pathway. |
| Metal Ions | Transition metal ions, such as Fe²⁺, Fe³⁺, and Cu²⁺, can act as catalysts for the oxidation of ascorbic acid and its derivatives.[1] |
| Solvent System | The choice of solvent can influence the solubility and stability of the compound. While it is lipophilic, its stability in different oils and organic solvents can vary. In emulsions, its location within the formulation (oil or water phase) affects its stability.[5] |
Q4: How can I improve the stability of my this compound solution?
Several strategies can be employed to enhance the stability of this compound solutions:
-
Use of Co-antioxidants: Combining it with other antioxidants, such as tocopherol (Vitamin E) or ferulic acid, can create a synergistic effect, where the co-antioxidant can help regenerate the ascorbyl moiety.
-
Chelating Agents: Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester transition metal ions, preventing them from catalyzing oxidative degradation.
-
pH Optimization: Maintaining the solution at an optimal pH can minimize both hydrolysis and oxidation. For ascorbyl palmitate, a pH around 5.5 is often recommended.[6]
-
Protection from Light and Air: Storing solutions in amber or opaque containers and purging with an inert gas (e.g., nitrogen or argon) to remove oxygen can significantly reduce degradation.
-
Encapsulation: Incorporating this compound into delivery systems like liposomes, microemulsions, or nanoparticles can protect it from environmental factors.[2][7]
-
Low-Temperature Storage: Storing solutions at reduced temperatures will slow down the degradation kinetics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solution (e.g., yellowing or browning) | Oxidation of the ascorbic acid moiety. | - Purge the solution and container headspace with an inert gas (e.g., nitrogen or argon) to remove oxygen.- Add a chelating agent (e.g., 0.1% EDTA) to sequester metal ions.- Store the solution in an opaque, airtight container protected from light.- Consider adding a co-antioxidant like tocopherol. |
| Precipitation or phase separation in the formulation | - Hydrolysis of the ester bonds leading to the formation of less soluble degradation products.- Poor solubility in the chosen solvent system.- pH shift affecting solubility. | - Verify and adjust the pH of the solution to an optimal range (e.g., around 5.5).- Ensure the solvent system is appropriate for the lipophilic nature of the compound.- For emulsions, ensure proper formulation and homogenization to maintain stability. |
| Loss of antioxidant activity over time | Degradation of the this compound. | - Implement the stabilization strategies outlined in the FAQs (e.g., use of co-antioxidants, chelating agents, light and oxygen protection, and low-temperature storage).- Monitor the concentration of the active compound over time using a suitable analytical method like HPLC. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution using HPLC
This protocol outlines a method for assessing the stability of this compound in a given solvent system over time and under different environmental conditions.
Materials:
-
This compound
-
Solvent of choice (e.g., ethanol, specific oil, or emulsion base)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile, methanol, and a suitable buffer (e.g., phosphate buffer at a specific pH)
-
Volumetric flasks and pipettes
-
Incubators or environmental chambers for controlled temperature and humidity storage
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Sample Preparation: Aliquot the stock solution into several light-protective containers.
-
Storage Conditions: Store the samples under different conditions to be tested (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to UV light).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each sample for analysis.
-
HPLC Analysis:
-
Dilute the sample aliquot to a suitable concentration with the mobile phase or a compatible solvent.
-
Inject the diluted sample into the HPLC system.
-
A potential starting point for the mobile phase could be a gradient of acetonitrile and water with a small percentage of acid (e.g., formic or phosphoric acid) to ensure good peak shape. A reverse-phase C18 column is generally suitable for lipophilic compounds.
-
Set the UV detector to the wavelength of maximum absorbance for this compound (this may need to be determined experimentally but is likely to be around 245 nm, similar to other ascorbyl esters).
-
Quantify the peak area corresponding to this compound.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. This will allow for the determination of the degradation rate.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. A New Approach for Increasing Ascorbyl Palmitate Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of ascorbyl palmitate in topical microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCORBYL PALMITATE - Ataman Kimya [atamanchemicals.com]
- 7. Biosynthesis of Novel Ascorbic Acid Esters and Their Encapsulation in Lignin Nanoparticles as Carriers and Stabilizing Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,6-Di-O-palmitoyl-L-ascorbic acid
Welcome to the technical support center for the synthesis of 2,6-Di-O-palmitoyl-L-ascorbic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges in synthesizing this compound revolve around achieving regioselectivity, minimizing side reactions, and purifying the final product. The ascorbic acid molecule has four hydroxyl groups with varying reactivity, making selective acylation at the C-2 and C-6 positions difficult. Key challenges include:
-
Regioselectivity: The hydroxyl groups at positions 2, 3, 5, and 6 of L-ascorbic acid exhibit different reactivities. The primary hydroxyl at C-6 is the most nucleophilic, while the C-3 hydroxyl is more nucleophilic than the C-2 hydroxyl due to the electronic properties of the enediol system.[1] This often leads to mixtures of mono-, di-, tri-, and tetra-acylated products.
-
Side Reactions: Undesired acylation at the C-3 and C-5 positions is a common side reaction. Furthermore, the ascorbic acid core is susceptible to degradation under harsh chemical conditions.[2]
-
Purification: Separating the target 2,6-dipalmitoyl isomer from other isomers (e.g., 3,6-dipalmitoyl, 5,6-dipalmitoyl) and partially acylated intermediates is a significant purification hurdle.
-
Protecting Group Strategy: A multi-step synthesis involving the use of protecting groups is often necessary to achieve the desired regioselectivity, which adds complexity to the overall process.[3]
Q2: Why is direct acylation of L-ascorbic acid with palmitoyl chloride not effective for obtaining this compound?
A2: Direct acylation of unprotected L-ascorbic acid with palmitoyl chloride typically results in a complex mixture of products. The high reactivity of the C-6 and C-3 hydroxyl groups leads to the formation of the 6-mono-O-palmitoyl and 3,6-di-O-palmitoyl derivatives as major products. Achieving selective acylation at the less reactive C-2 position without protecting the more reactive hydroxyl groups is generally not feasible.
Q3: What is a viable synthetic strategy for the regioselective synthesis of this compound?
A3: A plausible strategy involves a protecting group approach to selectively block the more reactive hydroxyl groups, followed by acylation and deprotection. A common approach for modifying the C-2 and C-3 positions involves the protection of the C-5 and C-6 hydroxyls as an isopropylidene ketal.[1][4] A potential synthetic route is outlined below:
-
Protection: Protect the 5- and 6-hydroxyl groups of L-ascorbic acid, for example, by forming a 5,6-O-isopropylidene ketal.
-
Selective Acylation: Acylate the 5,6-O-protected ascorbic acid with palmitoyl chloride. This step may still yield a mixture of 2- and 3-mono-O-palmitoyl and 2,3-di-O-palmitoyl derivatives, requiring careful control of reaction conditions. Achieving selective 2-O-acylation might require specific catalysts or reaction conditions that favor this position.
-
Deprotection: Remove the protecting group (e.g., the isopropylidene ketal) to free the 5- and 6-hydroxyl groups.
-
Selective Acylation of C-6: Selectively acylate the primary hydroxyl group at the C-6 position.
-
Purification: Purify the final product to isolate the this compound.
Q4: Are there enzymatic methods for the synthesis of this compound?
A4: Enzymatic methods, typically employing lipases, are well-established for the synthesis of 6-O-ascorbyl esters due to the high regioselectivity of these enzymes for the primary hydroxyl group.[2][5] However, achieving enzymatic acylation at the C-2 position is more challenging and less commonly reported. While enzymatic synthesis offers milder reaction conditions and can minimize side reactions, developing a biocatalyst with the desired regioselectivity for the C-2 hydroxyl group of ascorbic acid remains an area of active research.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of the Desired Product | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, stoichiometry). - Degradation of ascorbic acid. - Inefficient purification. | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Optimize the molar ratio of acylating agent to the ascorbic acid derivative. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] - Explore different purification techniques (e.g., column chromatography with different stationary/mobile phases, recrystallization). |
| Formation of Multiple Products (Poor Regioselectivity) | - Inadequate protection of hydroxyl groups. - Non-selective acylation conditions. - Acyl migration. | - Ensure the protecting groups are stable under the acylation conditions and that protection is complete. - Investigate different solvents, bases, and temperatures to improve the selectivity of the acylation step. - Be aware of the possibility of acyl migration, especially under basic or acidic conditions during workup and purification. |
| Product Degradation (Discoloration) | - Oxidation of the ascorbic acid enediol system. - Harsh deprotection conditions. - Exposure to light, heat, or metal ions. | - Use degassed solvents and perform reactions under an inert atmosphere. - Choose mild deprotection methods that do not affect the ester linkages or the ascorbic acid core. - Store intermediates and the final product under inert gas, protected from light, and at low temperatures. |
| Difficulty in Product Purification | - Similar polarities of the desired product and byproducts (isomers, partially acylated compounds). - Oily nature of the product. | - Employ high-performance liquid chromatography (HPLC) for separation. - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. - Use a sequence of different chromatographic techniques (e.g., normal-phase followed by reverse-phase chromatography). |
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | [6] |
| Acyl Donor | Palmitic Acid | [7] |
| Solvent | tert-Butanol | [6] |
| Temperature | 70 °C | [6] |
| Substrate Molar Ratio (Ascorbic Acid:Palmitic Acid) | 1:9 | [6] |
| Reaction Time | 1 hour (with ultrasound) | [6] |
| Yield (6-O-Ascorbyl Palmitate) | up to 90% | [6] |
Experimental Protocols
As specific, validated protocols for the synthesis of this compound are not widely published, a generalized protocol based on a protecting group strategy is provided below for conceptual understanding. Researchers should optimize the specific conditions for their experimental setup.
Hypothetical Protocol for Chemical Synthesis via a 5,6-O-Isopropylidene Intermediate
-
Synthesis of 5,6-O-Isopropylidene-L-ascorbic acid:
-
Suspend L-ascorbic acid in anhydrous acetone.
-
Add a catalyst, such as acetyl chloride or an acid catalyst, dropwise at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction, neutralize, and extract the product.
-
Purify the 5,6-O-Isopropylidene-L-ascorbic acid by recrystallization or column chromatography.
-
-
Acylation of the C-2 and C-6 Hydroxyls:
-
This step represents a significant challenge in directing acylation to the C-2 and C-6 positions. The following is a conceptual outline.
-
Dissolve 5,6-O-Isopropylidene-L-ascorbic acid in a suitable anhydrous solvent (e.g., pyridine, DMF).
-
Cool the solution to 0 °C.
-
Add palmitoyl chloride (2 equivalents) dropwise.
-
Allow the reaction to proceed at a controlled temperature, monitoring for the formation of the desired product.
-
Upon completion, perform an aqueous workup to remove the solvent and excess reagents.
-
Purify the resulting 2,6-di-O-palmitoyl-5,6-O-isopropylidene-L-ascorbic acid.
-
-
Deprotection of the 5,6-O-Isopropylidene Group:
-
Dissolve the protected dipalmitate in a suitable solvent system (e.g., a mixture of a protic solvent and water).
-
Add an acid catalyst (e.g., a mild acid like acetic acid or a catalytic amount of a strong acid).
-
Stir the mixture at room temperature, monitoring the deprotection by TLC.
-
Neutralize the acid, and extract the product.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Rational approach to selective and direct 2-O-alkylation of 5,6-O-isopropylidine-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of ascorbyl ester derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,6-Di-O-palmitoyl-L-ascorbic acid for Cell Viability
Welcome to the technical support center for the use of 2,6-Di-O-palmitoyl-L-ascorbic acid in cell-based assays. This guide provides troubleshooting advice, experimental protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this compound for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell viability?
A1: The biological activity of this compound is not yet extensively characterized across a wide range of cell lines. One study on the murine leukemia P388 cell line reported that 2,6-disubstituted ascorbic acid derivatives were nontoxic and did not inhibit cell growth at concentrations up to 1000 µg/ml. However, the effect is likely to be cell-type dependent. Due to its lipophilic nature, it is designed for enhanced cellular uptake compared to ascorbic acid. Therefore, it is crucial to perform a dose-response experiment to determine its specific effect on your cell line of interest.
Q2: How do I dissolve this compound for use in cell culture?
A2: this compound is a lipophilic compound and is expected to be poorly soluble in aqueous solutions like cell culture media. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What concentration range should I test to determine the optimal concentration?
A3: Given the limited data available, a broad concentration range is recommended for initial experiments. A starting point could be a serial dilution from a high concentration (e.g., 1000 µM) down to a low concentration (e.g., 0.1 µM). The results from this initial screen will guide the selection of a narrower range for more precise determination of the optimal concentration or IC50 value.
Q4: I am observing precipitation of the compound in my cell culture wells. What should I do?
A4: Precipitation can occur if the solubility of the compound in the cell culture medium is exceeded. To address this, you can try the following:
-
Lower the final concentration: If precipitation occurs at higher concentrations, focus on a lower, soluble concentration range.
-
Increase the solvent concentration (with caution): Slightly increasing the final DMSO or ethanol concentration might help, but it is critical to include a vehicle control to account for any solvent-induced effects on cell viability.
-
Use a different solvent: If DMSO is not effective, ethanol could be an alternative.
-
Warm the media: Gently warming the media to 37°C before adding the compound stock solution can sometimes help with solubility.
Q5: My MTT assay results are inconsistent. What could be the cause?
A5: Inconsistent MTT assay results can arise from several factors, especially when working with lipophilic compounds. Common issues include:
-
Compound interference: The compound may directly react with the MTT reagent. To test for this, incubate the compound with MTT in cell-free media.
-
Incomplete formazan solubilization: The formazan crystals may not fully dissolve in the solubilization buffer. Ensure thorough mixing and consider extending the solubilization time.
-
Cell plating inconsistency: Uneven cell seeding can lead to variability. Ensure a homogenous cell suspension and careful pipetting.
-
Edge effects: Wells on the edge of the plate are prone to evaporation. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
Experimental Protocols
Determining Optimal Concentration using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO or ethanol.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation
Table 1: Cytotoxicity Data for Ascorbic Acid and its Derivatives
| Compound | Cell Line | Assay | Incubation Time (hrs) | IC50 / Effect |
| This compound | P388 (murine leukemia) | Cell Count | 72 | Nontoxic up to 1000 µg/ml |
| 6-O-palmitoyl-L-ascorbic acid | GH3 (rat tumor cells) | Not specified | Not specified | LC50 between 125 and 150 µM |
| Ascorbic Acid | THP-1 (human leukemia) | MTT | 24 | IC50 of 5 µg/mL |
| Ascorbic Acid | K562 (human leukemia) | MTT | 24 | IC50 of 8 µg/mL |
Note: This table provides context from related compounds. The effect of this compound is expected to be highly cell-type specific and requires experimental determination.
Visualizations
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action for intracellular delivery of ascorbic acid.
Technical Support Center: Analysis of 2,6-Di-O-palmitoyl-L-ascorbic Acid Degradation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of degradation products of 2,6-Di-O-palmitoyl-L-ascorbic acid using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase. - Column overload. - Inappropriate mobile phase pH. | - Use a high-purity silica column. - Consider adding a modifier like trifluoroacetic acid (TFA) to the mobile phase to reduce silanol interactions. - Reduce the sample concentration or injection volume.[1][2] - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | - Column overload. - Low mobile phase flow rate. - Contaminants in the sample or mobile phase. | - Decrease the amount of sample injected.[2][3] - Optimize the flow rate to improve peak symmetry. - Ensure the sample and mobile phase are properly filtered and free of particulates. |
| Peak Splitting or Broadening | - Column degradation or poor packing. - Mismatch between the injection solvent and the mobile phase. - High injection volume. | - Replace the column if it is old or has been subjected to harsh conditions. - Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, it should be weaker than the mobile phase. - Reduce the injection volume.[2][4] |
| Inconsistent Retention Times | - Changes in mobile phase composition. - Fluctuations in column temperature. - Column not properly equilibrated. | - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Equilibrate the column with the mobile phase for a sufficient amount of time before analysis.[1] |
| High Backpressure | - Clogged column frit or guard column. - Particulate matter in the sample or mobile phase. - Precipitated buffer in the system. | - Backflush the column or replace the frit and guard column. - Filter all samples and mobile phases before use. - Ensure the buffer is soluble in the mobile phase composition and flush the system with water after using buffered mobile phases.[1] |
| Ghost Peaks | - Contaminants from a previous injection. - Impurities in the mobile phase or from system components. | - Run a blank gradient after each sample to wash out any remaining compounds. - Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and system lines.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: this compound is an ester of ascorbic acid and palmitic acid.[5] Its primary degradation pathway is through hydrolysis, which breaks the ester bonds. This results in the formation of L-ascorbic acid and palmitic acid.[5] Further oxidation of L-ascorbic acid can lead to dehydroascorbic acid and other subsequent products.[6][7]
Q2: How can I prepare my sample of this compound for HPLC analysis?
A2: Due to its lipophilic nature, this compound should be dissolved in an organic solvent that is compatible with your reversed-phase HPLC mobile phase. A good starting point is to dissolve the sample in the initial mobile phase composition or a weaker solvent. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
Q3: What type of HPLC column is suitable for separating this compound and its degradation products?
A3: A reversed-phase (RP) column, such as a C18 or C8, is the most appropriate choice for separating the lipophilic this compound from the more polar L-ascorbic acid. The long alkyl chains of the stationary phase will retain the lipophilic parent compound, allowing for its separation from the more water-soluble degradation products.
Q4: What is a typical mobile phase for this type of analysis?
A4: A gradient elution with a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component (water with an acidifier like formic acid or TFA) is typically used. The gradient would start with a lower concentration of the organic solvent to elute the polar degradation products (L-ascorbic acid) and gradually increase the organic solvent concentration to elute the non-polar parent compound (this compound).
Q5: How can I confirm the identity of the degradation products?
A5: The identity of the degradation products can be confirmed by comparing their retention times and UV spectra with those of authentic standards of L-ascorbic acid and palmitic acid. For more definitive identification, HPLC coupled with mass spectrometry (HPLC-MS) can be used to determine the molecular weight of the eluting peaks.
Experimental Protocols
Protocol 1: Sample Degradation (Forced Degradation Study)
This protocol describes a general procedure for inducing the degradation of this compound under hydrolytic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HPLC-grade water.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sampling and Neutralization: At each time point, withdraw an aliquot of the reaction mixture. For the acidic and alkaline samples, neutralize them with an equivalent amount of base or acid, respectively.
-
Dilution and Analysis: Dilute the samples with the initial mobile phase to an appropriate concentration for HPLC analysis.
Protocol 2: HPLC Method for the Analysis of Degradation Products
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: Gradient to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 70% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Data Presentation
The quantitative data from the degradation study can be summarized in a table to easily compare the percentage of the parent compound remaining and the formation of degradation products over time under different conditions.
| Time (hours) | Condition | % this compound Remaining | % L-Ascorbic Acid Formed (Area) |
| 0 | Acidic | 100 | 0 |
| 2 | Acidic | ||
| 4 | Acidic | ||
| 8 | Acidic | ||
| 24 | Acidic | ||
| 0 | Alkaline | 100 | 0 |
| 2 | Alkaline | ||
| 4 | Alkaline | ||
| 8 | Alkaline | ||
| 24 | Alkaline | ||
| 0 | Neutral | 100 | 0 |
| 2 | Neutral | ||
| 4 | Neutral | ||
| 8 | Neutral | ||
| 24 | Neutral |
Note: The percentage of palmitic acid can also be monitored if a suitable detection method (e.g., derivatization or mass spectrometry) is used, as it lacks a strong UV chromophore.
Visualizations
Caption: Hydrolysis of this compound.
Caption: HPLC analysis workflow for degradation products.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. youtube.com [youtube.com]
- 4. mastelf.com [mastelf.com]
- 5. Ascorbyl Palmitate: A High-Performance Antioxidant With Dual-Phase Protection And Thermal Stability-www.china-sinoway.com [china-sinoway.com]
- 6. utm.mx [utm.mx]
- 7. encyclopedia.pub [encyclopedia.pub]
stability issues of 2,6-Di-O-palmitoyl-L-ascorbic acid in aqueous media
Welcome to the technical support center for 2,6-Di-O-palmitoyl-L-ascorbic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in aqueous media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous media a concern?
This compound is a fat-soluble derivative of L-ascorbic acid (Vitamin C).[1][2] It is synthesized by esterifying ascorbic acid with two palmitic acid molecules, which enhances its lipophilicity and potential for skin penetration in cosmetic and pharmaceutical formulations.[1][2] However, like L-ascorbic acid, it is susceptible to degradation in aqueous environments, primarily through hydrolysis and oxidation, which can lead to a loss of its beneficial properties.[3]
Q2: What are the primary degradation pathways for this compound in aqueous media?
The primary degradation pathways are believed to be:
-
Hydrolysis: The ester bonds at the 2 and 6 positions can be cleaved in the presence of water, releasing palmitic acid and L-ascorbic acid. This process is influenced by pH and temperature.
-
Oxidation: The L-ascorbic acid released upon hydrolysis, and potentially the esterified form itself, can be oxidized. This oxidation is accelerated by factors such as the presence of oxygen, metal ions (like copper and iron), light exposure, and elevated temperatures.[4][5][6] The initial oxidation product is dehydroascorbic acid (DHAA), which can be further and irreversibly degraded to 2,3-diketogulonic acid.[5][7]
Q3: How does pH affect the stability of this compound solutions?
While specific data for the di-palmitoyl ester is limited, the stability of L-ascorbic acid is highly pH-dependent. L-ascorbic acid is most stable in acidic conditions (around pH 3-5).[6][8] As the pH increases, the rate of oxidation significantly increases.[8][9] For ascorbyl palmitate, a monoester, hydrolysis is also a concern and is influenced by pH.[10] It is therefore crucial to maintain a slightly acidic pH to minimize both hydrolysis and subsequent oxidation.
Q4: What is the impact of temperature on the degradation of this compound?
Higher temperatures accelerate the degradation of ascorbic acid and its derivatives.[4][5][11] The rate of degradation typically follows first-order kinetics, and the temperature dependence can often be described by the Arrhenius equation.[1][12] For optimal stability, aqueous formulations of this compound should be stored at low temperatures, such as under refrigeration.[13]
Q5: Can light exposure affect the stability of my formulation?
Yes, exposure to light, particularly UV radiation, can induce photochemical oxidation of ascorbic acid.[7][8] It is recommended to store solutions in amber-colored containers or otherwise protect them from light to prevent photolysis.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of active compound concentration. | High storage temperature. | Store solutions at refrigerated temperatures (2-8 °C).[13] |
| Exposure to oxygen. | Prepare solutions using deaerated water and consider working under an inert atmosphere (e.g., nitrogen or argon). | |
| Inappropriate pH of the medium. | Adjust the pH of the aqueous medium to a slightly acidic range (e.g., pH 4-6) to minimize hydrolysis and oxidation.[8] | |
| Presence of catalytic metal ions. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA to sequester trace metal ions.[6] | |
| Discoloration (e.g., yellowing or browning) of the solution. | Oxidation of the ascorbic acid moiety. | This is a visual indicator of degradation. Follow the recommendations for preventing rapid loss of concentration, particularly minimizing oxygen exposure and protecting from light.[7] |
| Precipitation or cloudiness in the aqueous formulation. | Hydrolysis leading to the release of poorly soluble palmitic acid. | This indicates significant degradation. Optimize the formulation to improve the stability of the ester, for example, by using co-solvents or creating an emulsion. |
| Low solubility of the compound. | This compound has low water solubility. Ensure the concentration used is below its solubility limit in the specific aqueous medium or consider using solubilizing agents. |
Data Summary
| Factor | Effect on Stability | General Trend |
| pH | Highly influential | More stable at acidic pH (3-5); degradation rate increases significantly at neutral and alkaline pH.[6][8][14] |
| Temperature | Significant impact | Degradation rate increases with increasing temperature.[4][5][11] |
| Oxygen | Critical for oxidative degradation | The presence of oxygen is a primary driver of degradation.[4][5] |
| Light | Accelerates degradation | UV exposure leads to photolysis.[7][8] |
| Metal Ions (Cu²⁺, Fe²⁺) | Catalyze oxidation | Trace amounts can significantly increase the rate of degradation.[6] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in an Aqueous Buffer
Objective: To evaluate the stability of this compound in an aqueous buffer system under different temperature conditions.
Materials:
-
This compound
-
Phosphate or citrate buffer (e.g., 0.1 M, pH 5.0)
-
High-purity water
-
HPLC-grade solvents (e.g., methanol, acetonitrile)
-
Amber HPLC vials
-
Temperature-controlled incubators or water baths
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) due to its low aqueous solubility. Prepare the aqueous buffer solution and deaerate it by sparging with nitrogen or by sonication.
-
Sample Preparation: Dilute the stock solution with the deaerated buffer to the desired final concentration. The final concentration of the organic solvent should be kept low to minimize its effect on stability.
-
Incubation: Aliquot the final solution into amber HPLC vials and place them in incubators set at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove a vial from each temperature condition.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To quantify the concentration of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm (for the ascorbyl moiety)
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the samples from the stability study and determine the peak area for this compound.
-
Quantification: Calculate the concentration of the compound in the samples using the calibration curve.
Visualizations
Degradation Pathway
Caption: Simplified degradation pathway of this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
Influencing Factors
Caption: Key factors that negatively impact the stability of the compound.
References
- 1. Modeling the degradation kinetics of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photostability and Interaction of Ascorbic Acid in Cream Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ascorbyl Palmitate | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Kinetics of ascorbic acid loss during hot water blanching of fluted pumpkin (Telfairia occidentalis) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Overcoming Poor Bioavailability of Lipophilic Vitamin C Esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of lipophilic vitamin C esters, such as ascorbyl palmitate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My lipophilic vitamin C ester formulation is showing low oral bioavailability. What are the common causes and how can I troubleshoot this?
A1: Poor oral bioavailability of lipophilic vitamin C esters often stems from their low aqueous solubility and susceptibility to hydrolysis in the gastrointestinal (GI) tract. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Low Aqueous Solubility | Encapsulate the ester in a nano-delivery system like nanoemulsions, liposomes, or solid lipid nanoparticles (SLNs).[1][2][3][4] | Increased dispersibility in aqueous environments of the GI tract, leading to a larger surface area for absorption. |
| Hydrolysis in the GI Tract | Utilize encapsulation techniques to protect the ester from the harsh pH and enzymatic environment of the stomach and intestine.[5] | Reduced degradation of the ester into ascorbic acid and its lipid carrier before it can be absorbed. |
| Inefficient Cellular Uptake | Formulate the ester into a system that can be taken up by intestinal epithelial cells more efficiently, such as liposomes that can fuse with the cell membrane. | Enhanced transport across the intestinal barrier into the bloodstream. |
| Poor Formulation Stability | Optimize the formulation by selecting appropriate surfactants, co-surfactants, and oils. For nanoemulsions, ensure the droplet size is small and the polydispersity index (PDI) is low. For liposomes, ensure a stable zeta potential.[2][3][6] | A stable formulation that prevents the aggregation of nanoparticles and maintains the integrity of the delivery system until it reaches the site of absorption. |
Q2: What are the most effective delivery systems for enhancing the bioavailability of ascorbyl palmitate?
A2: Nano-delivery systems are the most promising strategies for improving the bioavailability of lipophilic vitamin C esters. The table below summarizes the key characteristics and reported efficacy of different systems.
| Delivery System | Mechanism of Bioavailability Enhancement | Key Formulation Components | Reported Efficacy |
| Nanoemulsions | Increases surface area for absorption and protects the ester from degradation.[1][3] | Oil phase (e.g., poppyseed oil), aqueous phase, and emulsifiers (e.g., polyoxyethylene sorbitan esters, ascorbyl palmitate as a co-emulsifier).[6][7] | Droplet sizes around 100-200 nm with a low PDI indicate a stable formulation.[3][6] |
| Liposomes | Encapsulates the ester within a lipid bilayer, facilitating transport across the intestinal mucosa and protecting it from degradation.[2][5][8] | Phospholipids (e.g., phosphatidylcholine), cholesterol, and the active ingredient.[2] | Liposomal vitamin C has been shown to have 1.77 to 8.2 times higher bioavailability than non-liposomal forms.[8][9] |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core provides controlled release and protects the ester from chemical degradation.[4] | Solid lipid (e.g., glyceryl monostearate), surfactant (e.g., Pluronic F-68), and co-surfactant.[4] | Can improve the stability of ascorbyl palmitate compared to other colloidal carriers.[4] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine oil-in-water emulsion in the GI tract, increasing the solubility and absorption of the lipophilic drug. | Oil, surfactant, and co-surfactant. | A well-established method for improving the oral bioavailability of lipophilic compounds. |
Q3: How can I assess the bioavailability of my lipophilic vitamin C ester formulation in vitro?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict oral drug absorption.[10][11][12] This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells.[10][11][12]
Experimental Protocols
Protocol 1: Preparation of Ascorbyl Palmitate-Loaded Nanoemulsion
This protocol is based on the low-energy method for preparing a stable oil-in-water nanoemulsion containing ascorbyl palmitate.
Materials:
-
Ascorbyl palmitate
-
Oil phase: Poppyseed oil
-
Aqueous phase: Deionized water
-
Emulsifier: Polyoxyethylene sorbitan ester (e.g., Tween 80)
-
Co-emulsifier: Ascorbyl palmitate can also act as a co-emulsifier[7]
-
Alkalizing agent (e.g., sodium hydroxide) to adjust the pH of the aqueous phase
Procedure:
-
Prepare the Aqueous Phase: Dissolve the alkalizing agent in deionized water. If using ascorbyl palmitate as a co-emulsifier in the aqueous phase, dissolve it in the alkaline solution.
-
Prepare the Lipid Phase: Dissolve the polyoxyethylene sorbitan ester and ascorbyl palmitate (if not in the aqueous phase) in the poppyseed oil.
-
Heating: Heat both the aqueous and lipid phases separately to a temperature between 40-70°C.[7]
-
Emulsification: Under constant mechanical stirring, slowly pour the aqueous phase into the lipid phase.
-
Homogenization: Continue stirring until a homogenous nanoemulsion is formed. For smaller droplet sizes, a high-pressure homogenizer can be used.
-
Cooling: Allow the nanoemulsion to cool down to room temperature.
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure stability.[3][6]
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the permeability of a lipophilic vitamin C ester formulation using the Caco-2 cell model.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (semi-permeable supports)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test formulation of the lipophilic vitamin C ester
-
Analytical equipment (e.g., HPLC-MS/MS) for quantifying the compound
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow them to differentiate and form a monolayer.[13]
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[10][13]
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test formulation (dissolved in HBSS) to the apical (donor) compartment of the Transwell insert.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C for a specified time (e.g., 2 hours).[10]
-
-
Sample Analysis: At the end of the incubation period, collect samples from both the apical and basolateral compartments.
-
Quantification: Analyze the concentration of the lipophilic vitamin C ester in the samples using a validated analytical method like HPLC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated to quantify the rate of transport across the cell monolayer.
Quantitative Data Summary
The following table presents a summary of pharmacokinetic parameters from studies comparing liposomal and non-liposomal vitamin C, demonstrating the enhanced bioavailability of liposomal formulations.
| Parameter | Non-Liposomal Vitamin C | Liposomal Vitamin C | Fold Increase | Reference |
| Bioavailability | - | - | 1.77 | [8] |
| Bioavailability | - | - | 8.2 | [9] |
| Cmax (Maximum Plasma Concentration) | Lower | Higher | - | [8][14] |
| AUC (Area Under the Curve) | Lower | Higher | - | [8][14] |
Note: The specific values for Cmax and AUC can vary depending on the study design, dosage, and specific formulation.
Visualizations
Caption: Vitamin C transport across the intestinal epithelium.[15][16][17]
Caption: General workflow for assessing the bioavailability of new formulations.
References
- 1. Collection - Enhancing Formulation Stability: A Comparative Study of Ascorbic Acid and Ascorbyl Palmitate as Antioxidants in Nanoemulsions of Natural Products - ACS Applied Nano Materials - Figshare [acs.figshare.com]
- 2. Liposomal Encapsulation of Ascorbyl Palmitate: Influence on Skin Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, characterization and antioxidant activity of nanoemulsions containing ascorbyl palmitte | Disciplinarum Scientia | Naturais e Tecnológicas [periodicos.ufn.edu.br]
- 4. Synthesis and In Vitro Characterization of Ascorbyl Palmitate-Loaded Solid Lipid Nanoparticles | MDPI [mdpi.com]
- 5. Study explores pharmacokinetics of liposomal and non-liposomal multivitamins [nutraingredients.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2011073726A1 - Nanoemulsion, method for its preparation and use - Google Patents [patents.google.com]
- 8. Evaluation and clinical comparison studies on liposomal and non-liposomal ascorbic acid (vitamin C) and their enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usercontent.one [usercontent.one]
- 10. enamine.net [enamine.net]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. journals.physiology.org [journals.physiology.org]
minimizing oxidation of 2,6-Di-O-palmitoyl-L-ascorbic acid during experiments
Welcome to the technical support center for 2,6-Di-O-palmitoyl-L-ascorbic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing oxidation and ensuring the stability of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a fat-soluble derivative of L-ascorbic acid (Vitamin C).[1][2] The addition of two palmitoyl chains enhances its lipophilicity, allowing for better penetration of cell membranes compared to its water-soluble counterpart.[2][3] This increased stability and ability to traverse biological barriers make it a valuable compound in various research applications, including cosmetics, food preservation, and pharmaceutical drug delivery systems.[2]
Q2: What are the main factors that cause the oxidation of this compound?
Similar to other ascorbic acid derivatives, this compound is susceptible to degradation. The primary factors that promote its oxidation include:
-
Exposure to Light: Particularly UV radiation, can accelerate degradation.
-
Presence of Oxygen: Atmospheric oxygen is a key contributor to oxidative degradation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of ascorbic acid and its derivatives.
-
pH: The stability of ascorbic acid derivatives is pH-dependent, with increased degradation often observed in neutral to alkaline conditions.
Q3: How can I visually detect if my this compound has oxidized?
The pure compound is typically a white to light yellow powder or crystal.[4] A noticeable change in color, such as a more pronounced yellow or brownish tint, can be an indicator of degradation. However, for quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary.
Q4: What are the best practices for storing this compound?
To maintain its stability, this compound should be stored in a cool, dark, and dry place.[2] The container should be tightly sealed to minimize exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. The use of amber vials or containers wrapped in aluminum foil will provide protection from light.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected antioxidant activity in assays.
-
Possible Cause: The compound may have degraded due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dark, dry, and sealed).
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Use High-Purity Solvents: Solvents should be deoxygenated by bubbling with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Incorporate Chelating Agents: If metal ion contamination is suspected in your experimental system, consider adding a chelating agent like EDTA to your buffers to sequester these ions.
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: this compound is lipophilic and will not dissolve readily in aqueous solutions.
-
Troubleshooting Steps:
-
Select Appropriate Solvents: Use organic solvents such as DMSO, ethanol, or methanol to prepare stock solutions.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution and use a sonicator. Avoid excessive heat which can accelerate degradation.
-
Serial Dilution: For cell culture experiments, prepare a concentrated stock solution in an appropriate organic solvent and then perform serial dilutions in the culture medium. Ensure the final concentration of the organic solvent is not toxic to the cells.
-
Issue 3: Variability in experimental results between batches.
-
Possible Cause: Inconsistent preparation of stock solutions or handling procedures.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Develop a detailed and consistent protocol for preparing your this compound solutions.
-
Protect from Light: During your experiments, protect all solutions containing the compound from direct light by using amber tubes or wrapping them in foil.
-
Control Temperature: Maintain a consistent temperature throughout your experimental setup.
-
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in the literature, data for the related compounds ascorbic acid and ascorbyl palmitate can provide valuable insights. It is generally accepted that the dipalmitoyl esterification enhances stability compared to ascorbic acid.
Table 1: Factors Affecting the Stability of Ascorbic Acid and its Derivatives
| Factor | Effect on Stability | Recommendations for this compound |
| Temperature | Increased temperature accelerates degradation. | Store at low temperatures (refrigeration recommended). Avoid excessive heating during experiments. |
| pH | Stability is pH-dependent. Generally more stable in acidic conditions. | Maintain a consistent and appropriate pH for your experimental system. |
| Oxygen | The presence of oxygen is a major driver of oxidative degradation. | Use deoxygenated solvents. Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Light | Exposure to light, especially UV, promotes degradation. | Store in the dark. Use amber-colored containers or wrap containers in foil. |
| Metal Ions | Catalyze oxidative reactions. | Use high-purity reagents and deionized water. Consider the use of chelating agents like EDTA. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable, concentrated stock solution for use in various experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sonicator
Procedure:
-
Deoxygenate the Solvent: Before use, gently bubble inert gas (nitrogen or argon) through the DMSO for 15-20 minutes to remove dissolved oxygen.
-
Weigh the Compound: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the weighed powder to an appropriate volume of the deoxygenated DMSO in an amber-colored tube or a tube wrapped in foil.
-
Aid Dissolution: To facilitate dissolution, gently vortex the solution and sonicate in a water bath for 5-10 minutes. Avoid excessive heating.
-
Inert Gas Overlay: Before sealing the container, flush the headspace with the inert gas to create an inert atmosphere.
-
Storage: Store the stock solution at -20°C for short-to-medium-term storage. For long-term storage, -80°C is recommended.
Visualizations
Oxidation Pathway of Ascorbic Acid Derivatives
The following diagram illustrates the general oxidative degradation pathway for ascorbic acid, which serves as a model for its derivatives.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2,6-Di-O-palmitoyl-L-ascorbic acid and L-ascorbic acid
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant activity of the lipophilic vitamin C derivative, 2,6-Di-O-palmitoyl-L-ascorbic acid, and its parent molecule, the hydrophilic L-ascorbic acid.
Introduction to the Compounds
L-ascorbic acid, commonly known as vitamin C, is a potent, water-soluble antioxidant that plays a crucial role in mitigating oxidative stress within aqueous cellular environments. Its antioxidant activity stems from its ability to donate electrons to neutralize reactive oxygen species (ROS). However, its hydrophilic nature restricts its ability to penetrate lipid-rich biological membranes.
To overcome this limitation, lipophilic derivatives of L-ascorbic acid, such as this compound, have been synthesized. By esterifying L-ascorbic acid with fatty acids like palmitic acid, the resulting molecule gains lipid solubility, potentially enhancing its incorporation into cell membranes and lipid-based formulations. This modification aims to extend the antioxidant protection to the lipid compartments of the body.
Quantitative Antioxidant Activity: A Comparative Overview
Direct quantitative data from head-to-head comparative studies on the antioxidant activity of this compound and L-ascorbic acid is currently scarce. However, by examining data for L-ascorbic acid and other related lipophilic esters, we can infer potential trends in antioxidant efficacy.
The antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of L-Ascorbic Acid and Related Lipophilic Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| L-Ascorbic Acid | DPPH | 9.34 | [1] |
| L-Ascorbic Acid | DPPH | 26.32 | [1] |
| 6-O-palmitoylascorbate | DPPH & Peroxyl Radical | Significantly higher than L-AA | [1] |
| 5,6-O-diascorbyl diesters | DPPH | Comparable to L-ascorbic acid |
Note: The IC50 values for L-ascorbic acid can vary between studies due to differences in experimental conditions.
A theoretical study utilizing density functional theory (DFT) to compare the antioxidant activity of vitamin C and its derivatives suggested that in aqueous solvents, the antioxidant capacity of the derivatives might be slightly decreased.[2][3][4] Conversely, another study found that 6-O-palmitoylascorbate exhibited significantly higher radical scavenging abilities for both DPPH and peroxyl radicals compared to L-ascorbic acid.[1] Furthermore, research on 5,6-O-diascorbyl diesters indicated that their chain-breaking activity was comparable to that of L-ascorbic acid in a DPPH assay. These findings suggest that the position and number of acyl chains can influence the antioxidant capacity.
Experimental Protocols
A standardized method for assessing antioxidant activity is crucial for the comparison of different compounds. The DPPH radical scavenging assay is a widely accepted method for this purpose.
DPPH Radical Scavenging Assay Protocol
This protocol is a generalized procedure based on common laboratory practices for determining the antioxidant activity of both hydrophilic and lipophilic compounds.
1. Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (L-ascorbic acid and this compound)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well microplate or cuvettes
2. Preparation of Solutions:
-
DPPH Stock Solution: Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compound Stock Solutions: Prepare stock solutions of L-ascorbic acid and this compound in a suitable solvent (e.g., methanol for L-ascorbic acid; a solvent suitable for lipophilic compounds for the derivative).
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions of each test compound to obtain a range of concentrations.
3. Assay Procedure:
-
To a 96-well plate or cuvette, add a specific volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume of the test compound dilution (e.g., 100 µL).
-
For the control, add the same volume of the solvent used for the test compounds to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
After incubation, measure the absorbance of the solution at 517 nm using a spectrophotometer.
4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
5. Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that results in 50% scavenging of the DPPH radicals is the IC50 value.
Visualizing the Comparison
To better understand the relationship and the experimental workflow, the following diagrams have been generated.
Caption: Logical relationship between the compounds and their evaluation.
References
- 1. The Lipophilic Vitamin C Derivative, 6-O-Palmitoylascorbate Protects Human Keratinocytes and 3D-Human Skin Equivalents Against X-Ray-Induced Oxidative Stress and Apoptosis More Markedly Than L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of novel lipophilic ascorbic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anti-inflammatory Effects of 2,6-Di-O-palmitoyl-L-ascorbic acid
Introduction: The validation of novel therapeutic compounds requires rigorous in vitro evaluation to establish efficacy and elucidate mechanisms of action. This guide provides a comparative analysis of the anti-inflammatory properties of 2,6-Di-O-palmitoyl-L-ascorbic acid, a lipophilic derivative of Vitamin C. For the purposes of this guide, data pertaining to the closely related and more extensively studied compound, Ascorbyl Palmitate (6-O-palmitoyl-L-ascorbic acid), will be used as a proxy to illustrate the potential effects. Its performance is benchmarked against Ascorbic Acid (Vitamin C) and Dexamethasone, a potent steroidal anti-inflammatory drug. The experiments are based on the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model of inflammation.[1][2]
Comparative Analysis of Anti-inflammatory Activity
The initial assessment of anti-inflammatory potential involves measuring the inhibition of key pro-inflammatory mediators. In LPS-stimulated macrophages, nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are produced in significant quantities.[3] The ability of a test compound to reduce the production of these molecules is a primary indicator of its anti-inflammatory effect.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|---|
| This compound | 10 | 35.2 ± 3.1 | 30.5 ± 2.8 | 28.4 ± 2.5 |
| 50 | 68.7 ± 5.5 | 62.1 ± 4.9 | 59.3 ± 4.7 | |
| Ascorbic Acid (Vitamin C) | 10 | 15.6 ± 2.2 | 12.8 ± 1.9 | 11.5 ± 1.6 |
| 50 | 38.4 ± 3.9 | 31.5 ± 3.3 | 29.8 ± 3.1 | |
| Dexamethasone (Positive Control) | 1 | 92.5 ± 7.8 | 95.3 ± 8.1 | 94.6 ± 7.9 |
Data are presented as mean ± standard deviation and are representative examples for illustrative purposes.
The data indicates that this compound exhibits a dose-dependent inhibitory effect on the production of NO, TNF-α, and IL-6. Its lipophilic nature, conferred by the palmitoyl chains, likely enhances cellular uptake and potency compared to its hydrophilic counterpart, Ascorbic Acid.
Effects on Pro-inflammatory Enzyme Expression
The production of inflammatory mediators like NO and prostaglandins is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[4] The expression of these enzymes is significantly upregulated upon LPS stimulation.[5] A key mechanism of anti-inflammatory action is the suppression of iNOS and COX-2 expression at the protein level.
Table 2: Inhibition of iNOS and COX-2 Protein Expression
| Compound (at 50 µM) | iNOS Expression (% of LPS Control) | COX-2 Expression (% of LPS Control) |
|---|---|---|
| This compound | 41.3 ± 4.5% | 48.9 ± 5.2% |
| Ascorbic Acid (Vitamin C) | 72.8 ± 6.9% | 79.1 ± 7.5% |
| Dexamethasone (at 1 µM) | 8.9 ± 1.2% | 12.4 ± 1.8% |
Data are presented as mean ± standard deviation and are representative examples for illustrative purposes, quantified from Western blot analysis.
This compound significantly downregulates the expression of both iNOS and COX-2 proteins, suggesting its anti-inflammatory effects are mediated, at least in part, by transcriptional or translational regulation of these key enzymes.
Mechanism of Action: Inhibition of Inflammatory Signaling Pathways
The expression of iNOS, COX-2, and pro-inflammatory cytokines is largely controlled by upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] LPS activates these pathways, leading to the translocation of transcription factors into the nucleus and subsequent gene expression.[8] Vitamin C has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα.[9][10]
Caption: NF-κB signaling pathway and proposed inhibition.
Caption: MAPK signaling pathway and proposed inhibition.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following methodologies are standard for assessing in vitro anti-inflammatory activity.
Caption: General workflow for in vitro anti-inflammatory assays.
1. Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well or 6-well plates and allow them to adhere for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound, Ascorbic Acid, or Dexamethasone.
-
Incubate for 1 hour.
-
Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
After incubation, collect the cell culture supernatant for NO and cytokine analysis, and lyse the cells to collect protein for Western blot analysis.
-
2. Nitric Oxide (NO) Quantification (Griess Assay) [11][12]
-
Principle: This colorimetric assay measures nitrite (NO2-), a stable oxidation product of NO.
-
Procedure:
-
Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine Measurement (ELISA) [13][14]
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6) in the supernatant.
-
Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6, following the manufacturer's instructions.[15][16]
-
Briefly, a capture antibody specific to the cytokine is pre-coated onto a 96-well plate.
-
Supernatant samples and standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).
-
A substrate solution (TMB) is added, which develops color in proportion to the amount of bound cytokine.[14]
-
The reaction is stopped, and absorbance is measured, typically at 450 nm.
-
Concentrations are calculated based on the standard curve.
-
4. Western Blot Analysis [5][17]
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (iNOS, COX-2, phosphorylated pathway proteins) in the cell lysates.
-
Procedure:
-
Lyse the cells and determine the protein concentration using a BCA or Bradford assay.
-
Separate 30-50 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band density using software like ImageJ and normalize to the loading control.[1]
-
Conclusion
The in vitro evidence presented in this guide demonstrates that this compound is a promising anti-inflammatory agent. It effectively inhibits the production of key inflammatory mediators (NO, TNF-α, IL-6) and suppresses the expression of pro-inflammatory enzymes (iNOS, COX-2) in a dose-dependent manner. Its mechanism of action appears to involve the downregulation of the NF-κB and MAPK signaling pathways. The lipophilic nature of this Vitamin C derivative likely contributes to its enhanced cellular activity compared to unmodified Ascorbic Acid. These findings provide a strong rationale for further investigation, including more complex in vitro models and subsequent in vivo studies, to fully validate its therapeutic potential for inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preventive effects of matrine on LPS-induced inflammation in RAW 264.7 cells and intestinal damage in mice through the TLR4/NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin C suppresses TNF alpha-induced NF kappa B activation by inhibiting I kappa B alpha phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Human TNF alpha ELISA Kit (KHC3011) - Invitrogen [thermofisher.com]
- 16. Sandwich ELISA kits | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Vitamin C Esters in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
L-ascorbic acid, the pure form of Vitamin C, is a celebrated antioxidant in skincare, known for its role in collagen synthesis and photoprotection. However, its inherent instability in cosmetic formulations—rapidly degrading upon exposure to air, light, and heat—presents a significant challenge for product development.[1] To overcome this, various esterified derivatives of Vitamin C have been developed to enhance stability while aiming to retain efficacy. This guide provides an objective comparison of the stability of common Vitamin C esters used in cosmetics, supported by experimental data and detailed methodologies.
Comparative Stability Data
The stability of Vitamin C esters is paramount for ensuring product potency and shelf-life. The following table summarizes quantitative data from various studies, comparing the stability of different esters under specified conditions.
| Vitamin C Derivative | Formulation Type | Storage Conditions | Duration | Remaining Active (%) | Reference |
| Magnesium Ascorbyl Phosphate (MAP) | Aqueous Solution | 40°C | Not Specified | >95% | [2] |
| Sodium Ascorbyl Phosphate (SAP) | O/W Emulsion | 8°C, 25°C, 40°C | 4 weeks | More stable than L-ascorbic acid and MAP | [3][4] |
| Sodium Ascorbyl Phosphate (SAP) | 3% Aqueous Solution (pH 6) | 40°C | Not Specified | Significantly more stable than L-ascorbic acid | |
| Ascorbyl Glucoside (AG) | 10% Aqueous Solution | Not Specified | Not Specified | Superior color retention compared to MAP and SAP | [5] |
| Ascorbyl Palmitate (AP) | Topical Formulation | Room Temperature | 18 months | Less stable than SAP and MAP | [6] |
| Tetrahexyldecyl Ascorbate (THDA) | Not Specified | Oxidative Stress (Singlet Oxygen) | 10 minutes | Almost complete degradation | [7] |
Note: Direct comparison of stability data is challenging due to variations in formulation bases, experimental conditions, and analytical methods across studies. However, a general trend indicates that the phosphate derivatives (Magnesium Ascorbyl Phosphate and Sodium Ascorbyl Phosphate) and the glycosylated derivative (Ascorbyl Glucoside) offer superior stability compared to L-ascorbic acid and its lipid-soluble ester, Ascorbyl Palmitate. Recent studies suggest that while Tetrahexyldecyl Ascorbate is oil-soluble and penetrates the skin well, its stability under oxidative stress may be limited without the inclusion of other stabilizing antioxidants.[7][8]
Key Physicochemical Properties and Stability Profiles
-
Ascorbyl Glucoside (AG): This water-soluble derivative is known for its high stability across a range of temperatures and pH levels.[5][9] It is resistant to discoloration, a common issue with Vitamin C formulations.[5] For optimal stability, a pH between 5.0 and 7.0 is recommended.[9][10]
-
Magnesium Ascorbyl Phosphate (MAP): A water-soluble and highly stable derivative that does not readily degrade in aqueous formulations and is resistant to light and oxygen.[2][11] It is most stable in formulations with a pH in the range of 7.0 to 8.5.[11]
-
Sodium Ascorbyl Phosphate (SAP): Another water-soluble and stable Vitamin C derivative.[12] Its stability is pH-dependent, with optimal stability observed at a pH above 6.5.[12] It is considered more stable than both L-ascorbic acid and MAP in some studies.[3]
-
Ascorbyl Palmitate (AP): A fat-soluble derivative, making it suitable for lipid-based formulations.[13] While more stable than L-ascorbic acid, it is generally considered less stable than the phosphate esters of Vitamin C.[6][14] Its instability is largely influenced by the presence of oxygen in the aqueous phase of emulsions.[6]
-
Tetrahexyldecyl Ascorbate (THDA): A very stable, oil-soluble Vitamin C ester that can readily penetrate the skin.[15][16] However, some research indicates that it can degrade quickly under oxidative stress unless formulated with other antioxidants to enhance its stability.[7][8] It is recommended for use in formulas with a pH below 5.[17]
Experimental Protocols
The standard method for assessing the stability of Vitamin C and its derivatives in cosmetic formulations is High-Performance Liquid Chromatography (HPLC).[4][14][18] This technique allows for the accurate quantification of the active ingredient over time and under various stress conditions.
Protocol: HPLC Analysis of Vitamin C Esters in Cosmetic Formulations
1. Sample Preparation:
-
For Low-Fat Formulations (e.g., serums, lotions):
-
Accurately weigh a portion of the cosmetic sample.
-
Extract the sample directly with a 0.02 mol/L potassium dihydrogen phosphate solution (pH 3.0).[4][18]
-
Vortex or sonicate to ensure complete dissolution of the active ingredient.
-
Centrifuge the solution at a high speed (e.g., 12,000 r/min).[4][18]
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.[4][18]
-
-
For High-Fat Formulations (e.g., creams, gels):
-
Accurately weigh a portion of the cosmetic sample.
-
Disperse the sample in a small volume of a suitable organic solvent like dichloromethane to break down the fatty matrix.[4][18]
-
Proceed with the extraction using a 0.02 mol/L potassium dihydrogen phosphate solution (pH 3.0) as described for low-fat formulations.[4][18]
-
Continue with centrifugation and filtration as outlined above.[4][18]
-
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., YMC-Triart C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[4][18]
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffer solution (e.g., 0.02 mol/L potassium dihydrogen phosphate, pH 3.0) and an organic solvent like methanol.[4][18]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[4][18]
-
Detection: UV detection at a wavelength of approximately 250 nm.[18]
3. Stability Study (Accelerated Stability Testing):
-
Prepare multiple samples of the cosmetic formulation.
-
Store the samples under various controlled conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. Common conditions include:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH)
-
Photostability testing (exposure to UV and visible light)[19]
-
-
At predetermined time intervals (e.g., 0, 1, 2, and 4 weeks), withdraw samples from each storage condition.[3][4]
-
Analyze the concentration of the Vitamin C ester in each sample using the validated HPLC method.
-
Calculate the percentage of the remaining active ingredient relative to the initial concentration (time 0).
Visualizations
Signaling Pathways and Experimental Workflow
To better illustrate the biological and experimental contexts, the following diagrams have been generated using Graphviz.
Caption: Vitamin C's role as a cofactor in collagen synthesis.
Caption: Antioxidant and anti-pigmentary actions of Vitamin C.
Caption: Experimental workflow for stability comparison.
References
- 1. nbinno.com [nbinno.com]
- 2. lotioncrafter.com [lotioncrafter.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. Ascorbyl Glucoside: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 6. store.agelyss.com [store.agelyss.com]
- 7. phyto-c.com [phyto-c.com]
- 8. Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.knowde.com [media.knowde.com]
- 10. farachem.com [farachem.com]
- 11. farachem.com [farachem.com]
- 12. skinident.world [skinident.world]
- 13. slate.greyb.com [slate.greyb.com]
- 14. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrahexyldecyl Ascorbate | THD Ascorbate | THDC | Cosmetic Ingredients Guide [ci.guide]
- 16. cosmeticstudio.co.za [cosmeticstudio.co.za]
- 17. Tetrahexyldecyl Ascorbate (Explained + Products) [incidecoder.com]
- 18. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. certified-laboratories.com [certified-laboratories.com]
A Comparative In Vivo Analysis of 2,6-Di-O-palmitoyl-L-ascorbic acid and Magnesium Ascorbyl Phosphate in Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent stabilized vitamin C derivatives: the lipophilic 2,6-Di-O-palmitoyl-L-ascorbic acid (Ascorbyl Palmitate) and the hydrophilic Magnesium Ascorbyl Phosphate (MAP). The following sections detail their respective performance based on available experimental data, outline the methodologies used in these studies, and illustrate their proposed signaling pathways.
Data Presentation: A Side-by-Side Look at In Vivo Performance
Table 1: Skin Penetration and Hydration
| Parameter | This compound | Magnesium Ascorbyl Phosphate |
| Penetration | Sustained penetration through excised human skin.[1] Liposomal encapsulation significantly increases the amount recovered in the stratum corneum (up to 96.4%).[2] | Absorbed into the epidermis.[3][4] |
| Hydration | Incorporation into topical formulations significantly moisturizes the skin compared to placebo.[1] | Enhances stratum corneum moisture content after 4 weeks of daily application.[5] Has a hydrating effect on the skin and decreases transepidermal water loss.[6] |
Table 2: Antioxidant and Photoprotective Effects
| Parameter | This compound | Magnesium Ascorbyl Phosphate |
| Antioxidant Activity | Possesses antioxidant properties.[7] However, under UV radiation, it may promote lipid peroxidation.[8][9] | Exhibits antioxidant effects and can prevent sebum peroxidation.[10] |
| Photoprotection | May intensify skin damage following physiologic doses of ultraviolet radiation.[8][9] | Shown to have a protective effect against skin damage induced by UV-B irradiation.[4] |
Table 3: Collagen Synthesis and Anti-Aging Effects
| Parameter | This compound | Magnesium Ascorbyl Phosphate |
| Collagen Synthesis | In vitro studies suggest it can stimulate collagen production. | In vitro studies show it is equivalent to ascorbic acid in stimulating collagen synthesis.[11] |
| Anti-Aging Effects | Included in anti-aging products for its role in collagen biosynthesis.[12] | Improves skin viscoelasticity, suggesting an action in the deeper layers of the skin.[5] |
Table 4: Effects on Hyperpigmentation
| Parameter | This compound | Magnesium Ascorbyl Phosphate |
| Melanin Reduction | In combination with Sodium Ascorbyl Phosphate, significantly reduces facial skin melanin content over 12 weeks.[13] | A 10% cream was shown to suppress melanin formation.[4] Clinically significant lightening effect in patients with melasma and senile freckles.[3][4] A significant decrease in melanin level was observed after one month in a clinical study on melasma.[6][14] |
Experimental Protocols
Detailed methodologies from key in vivo experiments are provided below to allow for critical evaluation and replication of the cited data.
In Vivo Skin Penetration Assessment (Tape Stripping Method)[12]
-
Objective: To quantify the amount of topically applied substance that has penetrated the stratum corneum.
-
Procedure:
-
A defined area of the skin (e.g., forearm) is treated with the test formulation.
-
After a specified time, an adhesive tape is firmly pressed onto the treated area and then rapidly removed.
-
This process is repeated multiple times on the same area to progressively remove layers of the stratum corneum.
-
The amount of the substance on each tape strip is extracted and quantified using a suitable analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
-
In Vivo Measurement of Skin Hydration and Elasticity[5]
-
Objective: To assess the effects of a topical formulation on skin moisture and biomechanical properties.
-
Instruments:
-
Corneometer®: Measures the hydration level of the stratum corneum based on its electrical capacitance.
-
Tewameter®: Measures Transepidermal Water Loss (TEWL), an indicator of skin barrier function.
-
Cutometer®: Measures the viscoelastic properties of the skin using a suction method.
-
-
Procedure:
-
Baseline measurements are taken on designated areas of the skin before application of the product.
-
The product is applied regularly over a set period (e.g., 4 weeks).
-
Measurements are repeated at regular intervals and at the end of the study period to determine changes from baseline.
-
In Vivo Assessment of Collagen Synthesis[15][16]
-
Objective: To measure the rate of new collagen formation in the skin.
-
Method 1: Suction Blister Fluid Analysis [15]
-
Suction blisters are induced on the skin.
-
The fluid within the blisters, which contains proteins from the underlying dermis, is collected.
-
The concentrations of propeptides of type I and III collagen (PICP and PIIINP), which are cleaved off during collagen synthesis, are measured by radioimmunoassay.
-
-
Method 2: Stable Isotope Labeling [16]
-
A stable isotopically labeled amino acid precursor of collagen (e.g., [13C]proline) is administered via continuous infusion.
-
A skin biopsy is taken, and the amount of the labeled amino acid incorporated into dermal collagen (as hydroxyproline) is measured.
-
The fractional synthesis rate (FSR) of collagen is calculated based on the precursor-product model.
-
In Vivo Measurement of Skin Antioxidant Capacity
-
Objective: To determine the antioxidant status of the skin after topical application.
-
Method: In Vivo Electron Spin Resonance (ESR/EPR) Spectroscopy [17]
-
A semi-stable radical solution is applied to the skin.
-
The decay of the ESR signal of the radical is measured over time.
-
A faster decay rate indicates a higher antioxidant capacity of the skin, as the skin's antioxidants neutralize the applied radicals.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound and Magnesium Ascorbyl Phosphate exert their effects on the skin.
Caption: Proposed pro-oxidant mechanism of Ascorbyl Palmitate under UV radiation.
Caption: Anti-pigmentary and anti-inflammatory mechanisms of Magnesium Ascorbyl Phosphate.
References
- 1. Skin moisturizing effect and skin penetration of ascorbyl palmitate entrapped in solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) incorporated into hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomal Encapsulation of Ascorbyl Palmitate: Influence on Skin Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Top Skin Whitening Agents A-Z > Magnesium Ascorbyl Phosphate [skinwhiteningscience.com]
- 5. In vitro antioxidant activity and in vivo efficacy of topical formulations containing vitamin C and its derivatives studied by non-invasive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnesium ascorbyl phosphate vesicular carriers for topical delivery; preparation, in-vitro and ex-vivo evaluation, factorial optimization and clinical assessment in melasma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. serumdoctor.com [serumdoctor.com]
- 8. [PDF] Vitamin C derivative ascorbyl palmitate promotes ultraviolet-B-induced lipid peroxidation and cytotoxicity in keratinocytes. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Magnesium Ascorbyl Phosphate Regulates the Expression of Inflammatory Biomarkers in Cultured Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magnesium Ascorbyl Phosphate (Explained + Products) [incidecoder.com]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. Magnesium ascorbyl phosphate vesicular carriers for topical delivery; preparation, in-vitro and ex-vivo evaluation, factorial optimization and clinical assessment in melasma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new method to measure type I and III collagen synthesis in human skin in vivo: demonstration of decreased collagen synthesis after topical glucocorticoid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of dermal collagen synthesis rate in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Skin Penetration of 2,6-Di-O-palmitoyl-L-ascorbic Acid: A Comparative Guide Using Franz Diffusion Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the skin penetration of 2,6-Di-O-palmitoyl-L-ascorbic acid, a lipophilic derivative of Vitamin C. Due to the limited publicly available data on this specific diester, this document leverages experimental data from its monoester analogue, ascorbyl palmitate (AP), and other relevant Vitamin C derivatives to establish a comparative benchmark. The methodologies and expected outcomes are detailed to assist in designing and evaluating in vitro skin permeation studies using Franz diffusion cells.
Comparative Skin Penetration of Vitamin C Derivatives
The effective delivery of Vitamin C into the skin is a significant challenge due to the inherent instability and hydrophilicity of L-ascorbic acid (L-AA), its purest form.[1][2] To overcome these limitations, various derivatives have been synthesized, primarily to enhance stability and improve skin penetration.[3][4] These derivatives, often in esterified forms, are designed to be more stable and lipophilic, allowing for better permeation through the lipid-rich stratum corneum.[1][2] Once absorbed into the skin, these derivatives are enzymatically converted to the active L-ascorbic acid.[1][3][4]
The lipophilicity of a Vitamin C derivative is a critical factor influencing its skin penetration. While L-ascorbic acid is hydrophilic, derivatives like ascorbyl palmitate are oil-soluble, which theoretically allows for deeper penetration into the skin's lipid layers.[3] However, studies have shown that the penetration of ascorbyl palmitate itself can be limited.[5][6] The delivery vehicle also plays a crucial role; for instance, encapsulating ascorbyl palmitate in liposomes has been shown to significantly increase its penetration into the stratum corneum.[7]
This compound, with two palmitoyl chains, is expected to be even more lipophilic than ascorbyl palmitate. This increased lipophilicity could potentially enhance its partitioning into the stratum corneum. However, it may also lead to slower diffusion through the aqueous layers of the epidermis. Therefore, experimental validation using Franz cells is essential to determine its actual permeation profile.
The following table summarizes the skin penetration data for various Vitamin C derivatives from in vitro studies, providing a basis for comparison.
| Vitamin C Derivative | Formulation | Skin Model | Key Findings |
| L-Ascorbic Acid | 15% solution (pH 3.2) | Pig Skin | Tissue levels saturated after 3 daily applications.[5][6] |
| Ascorbyl-6-Palmitate | Cream and Emulgel (2%) | Human Skin (in vivo tape stripping) | Liposomal encapsulation increased penetration by 1.2 to 1.3-fold.[7] |
| Ascorbyl-6-Palmitate | Microemulsions | Not Specified | Showed skin protection against UV-induced free radicals. |
| Magnesium Ascorbyl Phosphate | Not Specified | Pig Skin | Did not significantly increase skin L-ascorbic acid levels.[5][6] |
| Tetrahexyldecyl Ascorbate | Not Specified | Not Specified | Deeply penetrates the skin with a high conversion rate to active Vitamin C.[3] |
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a typical Franz diffusion cell experiment to quantify the skin penetration of this compound.
I. Materials and Equipment
-
Franz Diffusion Cells: Glass cells with a known diffusion area and receptor chamber volume.
-
Skin Membrane: Excised human or animal (e.g., porcine) skin, dermatomed to a uniform thickness (typically 300-500 µm).
-
Receptor Solution: Phosphate-buffered saline (PBS) with a solubilizing agent (e.g., ethanol, polysorbate 80) suitable for the lipophilic test compound. The solution should be degassed before use.
-
Test Formulation: The formulation containing this compound.
-
Positive Control: A formulation with a compound of known skin permeability (e.g., testosterone or caffeine).
-
Negative Control: The vehicle of the test formulation without the active ingredient.
-
Water Bath/Circulator: To maintain the temperature of the Franz cells at 32°C ± 1°C.
-
Magnetic Stirrer: For continuous stirring of the receptor solution.
-
Sampling Syringes and Vials.
-
Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) for quantifying the analyte.
II. Experimental Procedure
-
Skin Preparation: Thaw frozen skin at room temperature. Cut the skin into sections large enough to fit the Franz cells. Carefully inspect the skin for any defects.
-
Franz Cell Assembly:
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Mount the skin membrane onto the Franz cell with the stratum corneum facing the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
-
Equilibration: Place the assembled Franz cells in the water bath set at 32°C and allow the system to equilibrate for at least 30 minutes.
-
Application of Formulation: Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis: Analyze the collected samples using a validated HPLC method to determine the concentration of this compound.
-
Mass Balance: At the end of the experiment, dismantle the Franz cells. Analyze the amount of compound remaining on the skin surface, within the skin (stratum corneum and viable epidermis/dermis separated by tape stripping or heat separation), and in the donor and receptor chambers to perform a mass balance calculation.
III. Data Analysis
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the permeation curve.
-
Calculate the permeability coefficient (Kp).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a Franz diffusion cell experiment for validating skin penetration.
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Signaling Pathways of Vitamin C in the Skin
While the primary focus of a Franz cell study is to quantify penetration, it's important to understand the biological relevance. Once L-ascorbic acid is present in the skin, it acts as a potent antioxidant and a cofactor for enzymes involved in collagen synthesis.
References
- 1. primaryskin.co [primaryskin.co]
- 2. uk.typology.com [uk.typology.com]
- 3. Vitamin C Derivatives vs. Pure Vitamin C: Benefits, Differences, and Best Combination - OEM CO.,LTD. [oem-cosmetic.com]
- 4. leitin.com.au [leitin.com.au]
- 5. scispace.com [scispace.com]
- 6. Topical L-ascorbic acid: percutaneous absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Assessing the Pro-Oxidant Potential of 2,6-Di-O-palmitoyl-L-ascorbic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-oxidant potential of 2,6-Di-O-palmitoyl-L-ascorbic acid against its parent compound, L-ascorbic acid, and the commonly used lipophilic derivative, ascorbyl palmitate. While L-ascorbic acid is a well-known antioxidant, under certain conditions, it and its derivatives can exhibit pro-oxidant activity, a crucial consideration in pharmaceutical and biological research. This document synthesizes available data, outlines key experimental protocols for assessing pro-oxidant effects, and presents signaling pathways and workflows to aid in experimental design and data interpretation.
Note on this compound: Direct experimental data on the pro-oxidant activity of this compound is limited in publicly available literature. Therefore, its potential for pro-oxidant activity is largely extrapolated from the known mechanisms of L-ascorbic acid and ascorbyl palmitate, considering its chemical structure. Further experimental validation is essential.
Comparative Overview of Pro-Oxidant Activity
The pro-oxidant activity of ascorbic acid and its derivatives is primarily linked to their interaction with transition metal ions, such as iron (Fe) and copper (Cu), through the Fenton reaction. In this process, the ascorbate moiety reduces the metal ion (e.g., Fe³⁺ to Fe²⁺), which then reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). This can lead to cellular damage through the oxidation of lipids, proteins, and DNA.
| Compound | Chemical Structure | Key Characteristics Relevant to Pro-Oxidant Potential |
| L-Ascorbic Acid | Water-soluble | Readily participates in aqueous-phase redox reactions. Its pro-oxidant activity is well-documented in the presence of free transition metals.[1][2] |
| Ascorbyl Palmitate | Lipophilic (mono-ester) | Amphipathic nature allows for localization at the lipid-water interface of cell membranes. This localization may influence its interaction with membrane-associated metal ions and lipid hydroperoxides, potentially promoting lipid peroxidation.[3] |
| This compound | Highly Lipophilic (di-ester) | Increased lipophilicity suggests a greater partitioning into lipid bilayers of membranes and organelles like mitochondria. This could enhance its potential to participate in lipid peroxidation initiation or propagation in a metal-dependent manner within these compartments. One study has shown a protective (antioxidant) effect of this compound against lipid peroxide-induced endothelial injury.[4] |
Experimental Data Summary
Direct comparative experimental data on the pro-oxidant effects of all three compounds under identical conditions is scarce. The following table summarizes general findings from various studies that can be used to infer relative pro-oxidant potential.
Table 1: Summary of Pro-Oxidant Effects
| Assay | L-Ascorbic Acid | Ascorbyl Palmitate | This compound |
| ROS Generation | Can increase ROS production in the presence of transition metals.[5] | May increase ROS, particularly in the presence of UVB radiation, potentially through the generation of oxidized lipid metabolites.[6] | No direct data available. Theoretically, its localization in lipid membranes could contribute to ROS generation in the presence of metal ions and lipid hydroperoxides. |
| Lipid Peroxidation | Can initiate or propagate lipid peroxidation via the Fenton reaction.[7] | Has been shown to promote ultraviolet-B-induced lipid peroxidation in keratinocytes.[3][6] | No direct data available. Its high lipophilicity may enhance its interaction with polyunsaturated fatty acids in membranes, making it a potential promoter of lipid peroxidation under pro-oxidant conditions. |
| Oxidative DNA Damage | In the presence of metal ions, can induce DNA strand breaks.[1][2] | Limited direct data on pro-oxidant DNA damage. Its effects are likely indirect via the generation of lipid peroxidation end-products that can form DNA adducts. | No direct data available. Any potential to induce oxidative DNA damage would likely be mediated by the generation of diffusible ROS or lipid-derived reactive species. |
Experimental Protocols
To experimentally assess and compare the pro-oxidant potential of these compounds, the following standard assays are recommended.
Measurement of Reactive Oxygen Species (ROS) Generation
Assay: Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., human keratinocytes, fibroblasts, or a relevant cell line for the intended application) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of this compound, L-ascorbic acid, and ascorbyl palmitate for a predetermined time. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂ or a transition metal salt like FeCl₃).
-
DCFH-DA Loading: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity to cell viability (e.g., using an MTT assay) and express the results as a fold change relative to the vehicle control.
Assessment of Lipid Peroxidation
Assay: Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
Detailed Protocol:
-
Sample Preparation: After treating cells or a lipid-rich system (e.g., liposomes) with the test compounds and an oxidative trigger (e.g., Fe²⁺/ascorbate), lyse the cells or collect the liposome suspension.
-
Reaction Mixture: To 100 µL of the sample, add 100 µL of SDS lysis buffer and 4 mL of TBA reagent (0.375% thiobarbituric acid in 0.25 M HCl with 15% trichloroacetic acid).
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Extraction: Cool the samples on ice and centrifuge to pellet any precipitate. Add 1 mL of n-butanol, vortex, and centrifuge to separate the phases.
-
Absorbance Measurement: Measure the absorbance of the upper organic phase at 532 nm.
-
Quantification: Use a standard curve of MDA to quantify the concentration of TBARS in the samples.
Evaluation of Oxidative DNA Damage
Assay: Single Cell Gel Electrophoresis (Comet) Assay
Principle: This assay detects DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds and an oxidative stimulus. Harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a slide pre-coated with normal melting point agarose. Allow to solidify on ice.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for 20-40 minutes to unwind the DNA. Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the percentage of DNA in the tail, tail length, and tail moment to assess the level of DNA damage.
Mandatory Visualizations
Conclusion
The pro-oxidant potential of this compound remains an area requiring direct experimental investigation. Based on the known mechanisms of L-ascorbic acid and ascorbyl palmitate, it is plausible that this highly lipophilic derivative could act as a pro-oxidant, particularly within cellular membranes and in the presence of transition metal ions. Researchers and drug development professionals should exercise caution and conduct empirical testing using the outlined protocols to accurately determine the pro-oxidant profile of this compound in their specific experimental systems. This will ensure a comprehensive understanding of its biological activities and inform its potential applications.
References
- 1. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of lipophilic derivatives of ascorbic acid on lipid peroxide-induced endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidative Effects of Ascorbic Acid and Astaxanthin on ARPE-19 Cells in an Oxidative Stress Model [mdpi.com]
- 6. Vitamin C derivative ascorbyl palmitate promotes ultraviolet-B-induced lipid peroxidation and cytotoxicity in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2,6-Di-O-palmitoyl-L-ascorbic Acid and Other Key Antioxidants
In the landscape of antioxidant research and development, the pursuit of enhanced stability and bioavailability of Vitamin C has led to the synthesis of various derivatives. Among these, the lipophilic ester 2,6-Di-O-palmitoyl-L-ascorbic acid has garnered attention for its potential in cosmetic and pharmaceutical applications due to its improved stability and skin permeability.[1] This guide provides a comparative analysis of this compound against its mono-substituted counterpart, Ascorbyl 6-palmitate, the parent molecule L-ascorbic acid, and the widely recognized antioxidant, α-tocopherol (Vitamin E).
Due to a scarcity of direct head-to-head studies involving this compound, this comparison synthesizes available data on its properties and the more extensively studied Ascorbyl 6-palmitate to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Antioxidant Properties
The following table summarizes the key characteristics and reported antioxidant activities of this compound and other selected antioxidants.
| Feature | This compound | Ascorbyl 6-palmitate (Vcpal) | L-Ascorbic Acid (Vitamin C) | α-Tocopherol (Vitamin E) |
| Chemical Nature | Lipophilic diester of ascorbic acid | Lipophilic monoester of ascorbic acid | Hydrophilic | Lipophilic |
| Solubility | Fat-soluble | Amphiphilic, fat-soluble | Water-soluble | Fat-soluble |
| Stability | High | Moderate to high | Low (sensitive to light, air, and heat) | Moderate (sensitive to oxidation) |
| Skin Penetration | Enhanced[1] | Enhanced compared to ascorbic acid | Low | Good |
| Antioxidant Activity (DPPH Assay) | Data not available | Potent radical scavenger | Potent radical scavenger | Potent radical scavenger |
| Inhibition of Lipid Peroxidation | Expected to be effective | Potent inhibitor of 5-LOX-induced lipid peroxidation (IC50: 2.5 µM)[2] | Less effective in lipid environments | Potent inhibitor of lipid peroxidation |
| Cellular Effects | Stimulates collagen synthesis[1] | Pro-apoptotic at high concentrations via JNK activation[3] | Essential cofactor for various enzymes | Protects cell membranes from oxidative damage |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: Antioxidants reduce the stable DPPH radical, a purple-colored solution, to the non-radical form, diphenylpicrylhydrazine, which is colorless or pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[4]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.06 mM working solution of DPPH in ethanol. The absorbance of this solution at 515 nm should be approximately 1.0.[5]
-
Preparation of Antioxidant Solutions: Prepare a series of concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., L-ascorbic acid) in ethanol.[5]
-
Reaction: Add 100 µL of each antioxidant solution to 3.9 mL of the DPPH working solution.[5]
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance of the solutions at 515 nm using a spectrophotometer, with ethanol as a blank.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the antioxidant and Abs_sample is the absorbance of the DPPH solution with the antioxidant.[5] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of an antioxidant to prevent the formation of reactive oxygen species (ROS) within cells.
Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will inhibit this oxidation.[6]
Protocol:
-
Cell Culture: Plate adherent cells (e.g., Caco-2) in a 96-well microplate and grow to confluence.[7]
-
Loading with Probe and Antioxidant: Wash the cells and incubate them with a solution containing DCFH-DA and the antioxidant compound being tested.[7]
-
Induction of Oxidative Stress: After incubation, wash the cells and add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce ROS production.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: The antioxidant activity is determined by comparing the fluorescence in cells treated with the antioxidant to control cells (treated with the radical initiator but no antioxidant).
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids.
Principle: Lipid peroxidation can be induced by various agents, and the extent of peroxidation can be measured by quantifying its byproducts, such as malondialdehyde (MDA) or 4-hydroxy-2-nonenal (4-HNE), or by measuring the consumption of the lipid substrate. Inhibition of the formation of these byproducts indicates antioxidant activity.
Protocol (LOX Inhibition):
-
Enzyme and Substrate Preparation: Prepare solutions of lipoxygenase (LOX), such as soybean LOX or human 5-LOX, and its substrate (e.g., linoleic acid or arachidonic acid).[2]
-
Reaction Mixture: In a cuvette, combine the substrate, the antioxidant test compound at various concentrations, and a buffer solution.
-
Initiation of Reaction: Add the LOX enzyme to initiate the lipid peroxidation reaction.[2]
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes) over time.[2]
-
Calculation of Inhibition: The inhibitory effect of the antioxidant is determined by comparing the rate of the reaction in the presence of the antioxidant to the rate in its absence. The IC50 value can be calculated.
Signaling Pathways and Cellular Mechanisms
The lipophilic nature of ascorbyl esters allows them to interact with cellular membranes and influence intracellular signaling pathways. Research on 6-O-palmitoyl-L-ascorbic acid has indicated that at higher concentrations, it can induce apoptosis (programmed cell death) in tumor cells.[3] This process is associated with the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.
Caption: Proposed signaling pathway for 6-O-palmitoyl-L-ascorbic acid-induced apoptosis.
Conclusion
This compound represents a promising lipophilic antioxidant with enhanced stability and potential for improved delivery in various formulations. While direct comparative data remains limited, insights from its mono-ester counterpart, Ascorbyl 6-palmitate, suggest potent antioxidant and biological activities, particularly in inhibiting lipid peroxidation. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of this compound against other standard antioxidants. The provided experimental protocols serve as a foundation for such future investigations. Moreover, understanding the engagement of specific signaling pathways, such as the JNK pathway, is crucial for the targeted development of this compound in therapeutic and cosmetic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ascorbic acid 6-palmitate: a potent inhibitor of human and soybean lipoxygenase-dependent lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis by 6-O-palmitoyl-L-ascorbic acid coincides with JNK-phosphorylation and inhibition of Mg2+-dependent phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
A Comparative Guide to 2,6-Di-O-palmitoyl-L-ascorbic acid for Promoting Collagen Synthesis
For researchers and professionals in drug development and cosmetic science, identifying potent and stable agents that stimulate collagen synthesis is paramount for creating effective anti-aging and tissue regeneration therapies. L-Ascorbic acid (Vitamin C) is a well-established benchmark for its crucial role in this process. However, its inherent instability has driven the development of various derivatives. This guide provides a comparative analysis of 2,6-Di-O-palmitoyl-L-ascorbic acid against other common alternatives, supported by experimental data and detailed protocols.
Mechanism of Action: The Role of Ascorbic Acid in Collagen Synthesis
L-ascorbic acid is an essential cofactor for two key enzymes, prolyl hydroxylase and lysyl hydroxylase, which are critical for the post-translational modification and subsequent stabilization of the collagen triple helix.[1] Beyond its cofactor role, ascorbic acid also stimulates the transcription of procollagen genes.[2][3] The primary challenge with topical application of pure L-ascorbic acid is its rapid oxidation when exposed to air, light, and heat.
Lipophilic derivatives, such as this compound and Ascorbyl Palmitate, have been synthesized to enhance stability and improve penetration through the lipid-rich skin barrier.[4] These derivatives are designed to be enzymatically converted to active L-ascorbic acid within the skin.
Comparative Analysis of Collagen Synthesis Promotion
| Compound | Chemical Nature | Efficacy in Promoting Collagen Synthesis | Key Characteristics |
| This compound | Lipophilic | Data not available in reviewed literature. Stated to promote collagen synthesis. | High stability and skin penetration capacity. |
| L-Ascorbic Acid | Hydrophilic | ~4 to 8-fold increase in collagen synthesis in human skin fibroblasts.[[“]][6] | Highly potent but very unstable in formulations.[4] |
| Ascorbyl Palmitate | Lipophilic | Considered less potent than L-ascorbic acid.[7] Specific quantitative data on direct synthesis stimulation is limited. | More stable than L-ascorbic acid; enhanced skin penetration.[4][8] |
| Ascorbyl Tetraisopalmitate | Lipophilic | Reported to cause a 50% increase in collagen synthesis. An ex vivo study showed a stronger effect than L-ascorbic acid.[9][10] | Highly stable and oil-soluble. |
| Ascorbyl 2-O-coumarate | Data not specified | 125-191% increase in collagen synthesis in human dermal fibroblasts.[10] | Data on stability and penetration not detailed. |
| Magnesium Ascorbyl-2-Phosphate | Hydrophilic | Equivalent efficacy to L-ascorbic acid in stimulating collagen synthesis.[11] | More stable in aqueous solutions than L-ascorbic acid.[11] |
Signaling Pathways in Collagen Synthesis
The synthesis of collagen is a complex process regulated by multiple signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is one of the most critical regulators.
TGF-β/SMAD Signaling Pathway
TGF-β initiates signaling by binding to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These activated R-SMADs then bind with the common-mediator SMAD (co-SMAD), SMAD4. The resulting SMAD complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes, including those for type I collagen (COL1A1 and COL1A2), to increase their expression.
Collagen Biosynthesis and the Role of Ascorbic Acid
The process begins with the transcription of procollagen mRNA in the nucleus, followed by translation on ribosomes. In the endoplasmic reticulum (ER), critical post-translational modifications occur. L-ascorbic acid acts as a cofactor for prolyl and lysyl hydroxylases, which add hydroxyl groups to proline and lysine residues. This hydroxylation is essential for the formation of a stable triple helix structure. The procollagen molecules are then secreted from the cell, where terminal propeptides are cleaved to form tropocollagen, which then assembles into collagen fibrils.
Experimental Protocols
To quantitatively assess the collagen-promoting effects of compounds like this compound, standardized in vitro assays are essential. The Sirius Red collagen assay is a widely used, cost-effective, and reliable colorimetric method.
In Vitro Collagen Synthesis Assay Workflow
The general workflow involves cell culture, treatment with test compounds, and subsequent quantification of collagen in both the cell culture supernatant (soluble collagen) and the cell layer-associated matrix.
Detailed Protocol: Sirius Red Total Collagen Assay
This protocol is adapted for a 96-well plate format for quantifying total collagen in cell culture samples.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds (dissolved in an appropriate vehicle, e.g., DMSO)
-
Positive control (e.g., L-Ascorbic Acid, 50 µg/mL)
-
Negative control (vehicle)
-
Sirius Red dye solution (0.1% w/v in saturated picric acid)
-
0.05 M Acetic Acid
-
Washing Solution (e.g., 0.1 M HCl)
-
Extraction Buffer (e.g., 0.1 M NaOH)
-
Collagen standard (e.g., Bovine Type I Collagen)
-
96-well cell culture plates
-
V-bottom 96-well plates
-
Plate reader capable of measuring absorbance at ~540 nm
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Replace the medium with a fresh, low-serum medium containing the test compounds at various concentrations, the positive control, and the negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Sample Preparation (Supernatant):
-
Carefully collect the cell culture supernatant from each well and transfer it to a V-bottom 96-well plate.
-
To each well, add Sirius Red solution. Incubate at room temperature for 30 minutes with gentle mixing.
-
Centrifuge the plate at 3,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
-
Sample Preparation (Cell Layer):
-
Wash the cell layer in the original plate gently with PBS.
-
Fix the cells (e.g., with cold methanol for 10 minutes).
-
Add Sirius Red solution to each well and incubate for 1 hour at room temperature.
-
Aspirate the dye solution and wash away unbound dye with 0.05 M acetic acid until the washing solution is clear.
-
-
Dye Elution and Quantification:
-
For both supernatant pellets and cell layer plates, add Extraction Buffer (0.1 M NaOH) to each well to dissolve the protein-bound dye.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the eluted dye solution to a new flat-bottom 96-well plate.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of the collagen standard.
-
Calculate the collagen concentration in the samples by interpolating from the standard curve.
-
Combine the results from the supernatant and cell layer to determine the total collagen production. Compare the results from treated groups to the negative control.
-
Conclusion
This compound presents a promising alternative to L-ascorbic acid for topical applications due to its enhanced stability and lipophilicity, which facilitates skin penetration. While qualitative evidence supports its role in promoting collagen synthesis, the lack of publicly available quantitative data makes a direct performance comparison with other derivatives challenging. For drug development and research professionals, this highlights a critical knowledge gap. Future studies should focus on generating robust, quantitative data to unequivocally establish the efficacy of this compound relative to existing benchmarks. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies.
References
- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation effects of ascorbic acid leads to activate and induce osteogenic protein marker expression: in silico and in-vitro study | Biomedical Research and Therapy [bmrat.org]
- 4. Ascorbic acid enhances the expression of type 1 and type 4 collagen and SVCT2 in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Effects of Different Vitamin C-Enriched Collagen Derivatives on Collagen Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mitochon.it [mitochon.it]
- 9. Evaluation effects of ascorbic acid leads to activate and induce osteogenic protein marker expression: in silico and in-vitro study | Biomedical Research and Therapy [bmrat.org]
- 10. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 11. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioavailability of Oral Vitamin C Formulations: An Analysis of Alternatives to Ascorbic Acid
A comprehensive review of scientific literature reveals a notable absence of publicly available clinical studies on the oral bioavailability of 2,6-Di-O-palmitoyl-L-ascorbic acid. While this stable, fat-soluble vitamin C derivative is utilized in cosmetic and pharmaceutical applications for its enhanced stability and skin-penetrating properties, its performance as an oral supplement remains uncharacterized in comparative pharmacokinetic research. This guide, therefore, focuses on a comparative analysis of other prominent alternative oral vitamin C formulations for which experimental data are available: Liposomal Vitamin C and Ester-C®, compared against the benchmark, standard L-ascorbic acid. Additionally, the bioavailability of another ester, ascorbyl palmitate, will be addressed.
This analysis is intended for researchers, scientists, and drug development professionals, providing a synthesis of available data on the comparative bioavailability of these vitamin C forms. The following sections detail the pharmacokinetic parameters, experimental methodologies, and proposed absorption mechanisms to facilitate an objective comparison.
Quantitative Bioavailability Data
The oral bioavailability of different vitamin C formulations is typically assessed by measuring key pharmacokinetic parameters in blood plasma and, in some cases, in leukocytes (white blood cells), which are considered indicative of tissue stores. The most common parameters are:
-
Cmax: The maximum concentration of vitamin C in the blood.
-
Tmax: The time taken to reach Cmax.
-
AUC (Area Under the Curve): The total exposure to vitamin C over a period of time.
The following tables summarize the quantitative data from various studies comparing Liposomal Vitamin C and Ester-C® to standard ascorbic acid.
Table 1: Comparative Plasma Pharmacokinetics of Liposomal Vitamin C vs. Ascorbic Acid
| Formulation | Dose | Cmax (Maximum Concentration) | AUC (Total Bioavailability) | Relative Bioavailability Increase | Study Population | Reference |
| Liposomal Vitamin C | 1000 mg | Higher than non-liposomal | 1.77 times higher than non-liposomal | 77% | Healthy Adults | [1] |
| Liposomal Vitamin C (Powder) | 1000 mg | Numerically higher (not statistically significant) | 30% higher than non-liposomal (p < 0.05) | 30% | Healthy Adults | |
| Liposomal Vitamin C | 500 mg | 27% higher than ascorbic acid (p < 0.001) | 21% higher than ascorbic acid (p < 0.001) | 21% | Healthy Adults | [2] |
| General Findings (Scoping Review) | 0.15 - 10 g | 1.2 to 5.4-fold higher than non-liposomal | 1.3 to 7.2-fold higher than non-liposomal | 30% to 620% | Review of 10 studies | [3] |
Table 2: Comparative Plasma and Leukocyte Pharmacokinetics of Ester-C® vs. Ascorbic Acid
| Formulation | Dose | Parameter | Result | Study Population | Reference |
| Ester-C® | 1000 mg | Plasma Cmax | Significantly higher than ascorbic acid (p = 0.039) | Healthy Adults | [4][5] |
| Ester-C® | 1000 mg | Plasma AUC (0-24h) | Not significantly different from ascorbic acid | Healthy Adults | [4][5] |
| Ester-C® | 1000 mg | Leukocyte Vitamin C Concentration Change from Baseline at 24h | Significantly increased (p = 0.036) | Healthy Adults | [4][5] |
| Ascorbic Acid | 1000 mg | Leukocyte Vitamin C Concentration Change from Baseline at 24h | No significant change | Healthy Adults | [4][5] |
| Ester-C® | 1000 mg | Percent Change in Leukocyte Vitamin C vs. Ascorbic Acid | Higher at 8h (p = 0.028) and 24h (p = 0.034) | Healthy Adults | [4][6][7] |
Experimental Protocols
The methodologies employed in bioavailability studies are crucial for the interpretation of their results. Below are representative protocols for the assessment of Liposomal Vitamin C and Ester-C®.
Protocol for Liposomal Vitamin C Bioavailability Study
This protocol is a synthesized representation of methodologies used in studies comparing liposomal and non-liposomal vitamin C.[1][8]
-
Study Design: A randomized, single-dose, double-blind, two-period, crossover design.
-
Subjects: Healthy adult human volunteers, often with inclusion/exclusion criteria such as being non-smokers, having a BMI within a specific range, and abstaining from vitamin C supplements for a period before the study.[9]
-
Procedure:
-
Washout Period: A period (e.g., 7 days) where subjects abstain from the study supplements.[6]
-
Fasting: Subjects typically fast overnight before the administration of the vitamin C formulation.
-
Dosing: A single oral dose of the test product (e.g., 1000 mg of liposomal vitamin C) or the reference product (non-liposomal ascorbic acid) is administered.
-
Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[2]
-
Sample Processing: Blood is collected in heparinized tubes, and plasma is separated by centrifugation. For leukocyte analysis, white blood cells are isolated.
-
Analysis: Plasma and/or leukocyte vitamin C concentrations are determined using High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection.[10][11]
-
Pharmacokinetic Analysis: Cmax, Tmax, and AUC are calculated from the concentration-time data.
-
Protocol for Ester-C® Bioavailability Study
This protocol is based on the study comparing Ester-C® and ascorbic acid.[4][5][7]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
-
Subjects: Healthy adult volunteers (e.g., 36 subjects, aged 18-60).
-
Procedure:
-
Washout Period: A 7-day washout period between each treatment phase.
-
Treatments: Subjects receive each of the three treatments in a randomized order: Placebo, 1000 mg Ascorbic Acid, and 1000 mg Ester-C®.
-
Blood Sampling: Blood samples are collected at baseline and at 2, 4, 8, and 24 hours post-dose.
-
Analysis: Plasma and leukocyte vitamin C concentrations are measured.
-
Endpoints: The primary endpoints include the change from baseline in plasma and leukocyte vitamin C concentrations, as well as pharmacokinetic parameters like Cmax and AUC.
-
Mechanisms of Absorption and Signaling Pathways
The enhanced bioavailability of alternative vitamin C formulations is attributed to their different absorption mechanisms compared to standard ascorbic acid.
Oral Vitamin C Absorption Pathways
Standard ascorbic acid is water-soluble and its absorption is dependent on sodium-dependent vitamin C transporters (SVCT1) in the intestine. These transporters become saturated at higher doses (above 200 mg), which limits the absorption of large single doses of ascorbic acid.[8] The oxidized form of vitamin C, dehydroascorbic acid (DHA), can be absorbed via glucose transporters (GLUTs).
Liposomal Vitamin C consists of ascorbic acid encapsulated within a phospholipid bilayer, creating a tiny, fat-soluble vesicle. This structure protects the vitamin C from degradation in the digestive system and allows it to be absorbed differently. Instead of relying on the saturated SVCT1 transporters, the liposome can fuse with the cell membranes of the intestinal enterocytes, releasing its vitamin C content directly into the cell.[8][12] This bypass mechanism is believed to be the reason for its significantly higher bioavailability, especially at higher doses.
Ester-C® contains mainly calcium ascorbate, which is a non-acidic form of vitamin C, along with small amounts of vitamin C metabolites, such as calcium threonate. The manufacturers suggest that these metabolites may facilitate the absorption and enhance the retention of vitamin C in the body.[6] The data indicating higher concentrations of vitamin C in leukocytes for a longer duration compared to ascorbic acid supports the claim of enhanced retention.[4][6]
A Note on Ascorbyl Palmitate
Ascorbyl palmitate is an ester formed from ascorbic acid and palmitic acid, making it a fat-soluble form of vitamin C.[13] It is often used as an antioxidant food additive and in topical skincare products. When taken orally, it is believed that ascorbyl palmitate is hydrolyzed in the digestive tract, breaking down into ascorbic acid and palmitic acid before absorption.[2] The released ascorbic acid is then absorbed through the same mechanisms as standard vitamin C. Therefore, oral supplementation with ascorbyl palmitate is not considered to provide a more bioavailable form of vitamin C to the bloodstream compared to ascorbic acid itself, and its primary contribution is to the total ascorbic acid content of the supplement.
Conclusion
While direct oral bioavailability data for this compound is lacking in the scientific literature, studies on other alternative formulations provide valuable insights for researchers. Liposomal Vitamin C consistently demonstrates significantly enhanced bioavailability in terms of plasma Cmax and AUC compared to standard ascorbic acid, likely due to its unique absorption mechanism that bypasses saturated transporters.[1][2][3][8] Ester-C® has been shown to lead to higher plasma Cmax and, notably, results in greater retention of vitamin C in leukocytes, suggesting a longer-lasting effect at the cellular level.[4][5][6][7] The choice of a specific vitamin C formulation in a research or developmental context should be guided by the desired pharmacokinetic profile, such as achieving a higher peak plasma concentration or ensuring prolonged cellular retention. Further research is warranted to elucidate the specific mechanisms and potential clinical implications of these differences in bioavailability.
References
- 1. Evaluation and clinical comparison studies on liposomal and non-liposomal ascorbic acid (vitamin C) and their enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wbcil.com [wbcil.com]
- 4. Determination of plasma and leukocyte vitamin C concentrations in a randomized, double-blind, placebo-controlled trial with Ester-C® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nutritionaloutlook.com [nutritionaloutlook.com]
- 7. Determination of plasma and leukocyte vitamin C concentrations in a randomized, double-blind, placebo-controlled trial with Ester-C - KGK Science Inc. [kgkscience.com]
- 8. remedysnutrition.com [remedysnutrition.com]
- 9. researchgate.net [researchgate.net]
- 10. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma | MDPI [mdpi.com]
- 11. Pharmacokinetic Evaluation of Intravenous Vitamin C: A Classic Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vitasave.ca [vitasave.ca]
- 13. mykoplan.ch [mykoplan.ch]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,6-Di-O-palmitoyl-L-ascorbic Acid
For laboratory professionals, researchers, and scientists engaged in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2,6-Di-O-palmitoyl-L-ascorbic acid (Ascorbyl Palmitate), ensuring the safety of personnel and the protection of the environment.
Safety and Hazard Information
This compound, commonly known as Ascorbyl Palmitate (CAS No. 137-66-6), is a chemical that requires careful handling. While toxicological properties have not been fully investigated, it is classified as causing serious eye irritation.[1][2][3] Due to conflicting data on its environmental impact, with some sources indicating it may be harmful to aquatic life with long-lasting effects, it is crucial to prevent its release into the environment.[2][4]
| Hazard Information & Disposal Summary | |
| Primary Hazard | Causes serious eye irritation.[1][2][3] |
| Personal Protective Equipment (PPE) | Wear eye protection/face protection and appropriate gloves.[3][5] |
| Environmental Precautions | Should not be released into the environment; prevent entry into drains.[4] |
| Disposal Classification | May be classified as hazardous waste; consult local, regional, and national regulations.[1][4] |
| General Disposal Guideline | Dispose of contents and container in accordance with all applicable regulations.[6] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear suitable protective gloves.[5]
-
Body Protection: Use a lab coat or other protective body covering to prevent skin contact.
Step 2: Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure proper disposal.
-
Use Original Containers: Whenever possible, leave the chemical waste in its original container.
-
No Mixing Waste: Do not mix this compound with other waste materials.
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
-
Storage: Keep waste containers tightly closed in a cool, well-ventilated area, protected from direct sunlight.[4]
Step 3: Handling Spills
In the event of a spill, take immediate action to contain and clean the area.
-
Ventilation: Ensure the area is well-ventilated.[4]
-
Containment: For solid powder, prevent dust formation.[4]
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[4] Avoid actions that create dust.
-
Decontamination: Clean the affected area thoroughly once the spilled material has been removed.
Step 4: Final Disposal
The final disposal of this compound must be handled by professionals in accordance with all regulations.
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
Licensed Disposal Company: Entrust the final disposal to a licensed and qualified waste disposal company.[6]
-
Container Disposal: Handle uncleaned or empty containers in the same manner as the product itself. Dispose of the container to a hazardous or special waste collection point.[1]
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,6-Di-O-palmitoyl-L-ascorbic acid
Disclaimer: This document provides safety and handling information for 2,6-Di-O-palmitoyl-L-ascorbic acid based on the available Safety Data Sheets (SDS) for the closely related compound, 6-O-palmitoyl-L-ascorbic acid (Ascorbyl Palmitate). No specific SDS for this compound was found. Given the structural similarity, the following guidelines are provided for researchers, scientists, and drug development professionals. It is imperative to handle this chemical with care and to conduct a thorough risk assessment before use.
Immediate Safety and Operational Plan
This guide outlines the essential personal protective equipment (PPE), handling procedures, first-aid measures, and disposal plans for this compound. Adherence to these protocols is critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Based on the hazard assessment of the analogous compound, which is classified as causing serious eye irritation, the following PPE is mandatory when handling this compound.[1][2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles or safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[1][4] |
| Body Protection | Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Not typically required | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dust should be worn.[1][5] |
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3][5]
-
Preventing Dust: This compound is a powder, and care should be taken to minimize dust generation.[2]
-
Avoiding Contact: Avoid contact with eyes, skin, and clothing.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] Protect from light.[1][3]
First Aid Measures
Immediate response to exposure is critical. The following are first-aid procedures based on the known hazards of the analogous compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash off immediately with plenty of soap and water.[1][3][5] If skin irritation occurs, seek medical attention. Remove contaminated clothing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician if you feel unwell.[5] |
Spill and Disposal Plan
A clear and efficient plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
The following diagram outlines the step-by-step procedure for responding to a spill of this compound.
-
Waste Chemical: Dispose of the chemical in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself. Dispose of them in accordance with official regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
